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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1,9-Diazaspiro[5.5]undecane Dihydrochloride (CAS 1448242-45-2) in Drug Discovery

Executive Summary The transition from planar, two-dimensional molecules to spirocyclic, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry—often termed the "escape from flatland." A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional molecules to spirocyclic, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry—often termed the "escape from flatland." Among these architectures, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged heterocyclic motif. By providing rigid vector alignment for substituents, this dipiperidine spiro-fused core enables highly selective target engagement.

This whitepaper provides an in-depth technical analysis of 1,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1448242-45-2) [1]. Designed for researchers and drug development professionals, this guide synthesizes physicochemical data, structural causality, synthetic methodologies, and validated experimental protocols for its application in drug discovery.

Chemical Identity & Physicochemical Profiling

Accurate CAS lookup and physicochemical profiling are the foundational steps in library design. The dihydrochloride salt form of 1,9-diazaspiro[5.5]undecane is strictly preferred in early-stage development. The protonation of the two secondary amines prevents oxidative degradation during storage and dramatically enhances aqueous solubility, a prerequisite for in vitro high-throughput screening (HTS).

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name 1,9-Diazaspiro[5.5]undecane dihydrochloride
CAS Registry Number 1448242-45-2
Molecular Formula C9H20Cl2N2 (or C9H18N2 · 2HCl)
Molecular Weight 227.17 g/mol
SMILES C1CCNC2(C1)CCNCC2.Cl.Cl
InChIKey JJRSXAXJZIZNPK-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 24.1 Ų
Hydrogen Bond Donors / Acceptors 4 / 2 (Salt Form)

Data sourced from PubChem CID 117667027 [1].

Structural Significance: The Privileged Spirocyclic Motif

The 1,9-diazaspiro[5.5]undecane core is characterized by two piperidine rings spiro-fused at position 2 of one ring and position 4 of the other. This unique topology imparts several critical pharmacological advantages [2]:

  • Conformational Rigidity: The spiro carbon (C-spiro) locks the two piperidine rings in a perpendicular arrangement. This rigidity reduces the entropic penalty upon binding to a target receptor, significantly enhancing binding affinity.

  • Vectorial Trajectory: The nitrogen atoms at positions 1 and 9 serve as orthogonal functionalization handles. Modifying these positions allows medicinal chemists to project pharmacophores into distinct sub-pockets of a target protein (e.g., allosteric kinase sites).

  • Metabolic Stability: The lack of benzylic or easily oxidized planar aromatic C-H bonds renders the spirocyclic core highly resistant to cytochrome P450-mediated oxidative metabolism.

Synthetic Methodologies: RCM-Driven Assembly

The construction of the sterically hindered spiro center is non-trivial. The most robust and scalable approach relies on Ring-Closing Metathesis (RCM) . By utilizing a diolefin precursor and a Ruthenium-based Grubbs catalyst, the spirocycle is formed under thermodynamic control.

G N1 Diolefin Precursor (Boc-protected) N3 Ring-Closing Metathesis (RCM) N1->N3 N2 Grubbs 2nd Gen Catalyst (Ru-based) N2->N3 N4 Spirocyclic Intermediate (1,9-Diazaspiro[5.5]undecane) N3->N4 Cyclization N5 Acidic Deprotection (HCl in Dioxane) N4->N5 N6 1,9-Diazaspiro[5.5]undecane Dihydrochloride (CAS 1448242-45-2) N5->N6 Salt Formation

Synthetic workflow for 1,9-diazaspiro[5.5]undecane dihydrochloride via RCM.

Bioactivity & Target Engagement

Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated potent bioactivity across multiple therapeutic areas [2][3]. The spiro scaffold acts as a master key, requiring only terminal functionalization to achieve target specificity.

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. 1,9-Diazaspiro[5.5]undecane derivatives act as potent allosteric inhibitors of ACC. By halting malonyl-CoA production, these compounds are actively investigated for the treatment of metabolic disorders (obesity) and dermatological conditions (acne vulgaris) [2].

G Ligand 1,9-Diazaspiro[5.5]undecane Derivatives ACC Acetyl-CoA Carboxylase (ACC) Ligand->ACC Allosteric Inhibition Acetyl Acetyl-CoA Malonyl Malonyl-CoA Acetyl->Malonyl ACC Catalysis (Blocked) FAS De Novo Fatty Acid Synthesis Malonyl->FAS Precursor

Mechanism of ACC inhibition by 1,9-diazaspiro[5.5]undecane derivatives.

Table 2: Comparative Target Engagement of Spirocyclic Derivatives

Target Enzyme / ReceptorTherapeutic IndicationTypical IC50 / EC50 RangeMechanistic Role
Acetyl-CoA Carboxylase (ACC) Obesity, Acne Vulgaris10 nM – 500 nMAllosteric Inhibitor
PARP-1 Oncology (DNA Repair)5 nM – 50 nMCatalytic Domain Inhibitor
MCH-R1 Metabolic Syndrome< 100 nMReceptor Antagonist
Neurokinin-1 (NK1) Emesis, Pain Management1 nM – 20 nMReceptor Antagonist

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting and optimization.

Protocol 1: Synthesis of 1,9-Diazaspiro[5.5]undecane Dihydrochloride

Objective: Convert a Boc-protected diolefin precursor to the target dihydrochloride salt via RCM.

  • RCM Reaction Setup: Dissolve the Boc-protected diolefin precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.05 M.

    • Causality: High dilution (0.05 M) is critical to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis (oligomerization). Anhydrous DCM prevents catalyst poisoning by moisture.

  • Catalyst Addition: Degas the solution with Argon for 15 minutes. Add Grubbs 2nd Generation Catalyst (0.05 eq). Reflux at 40°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass of the starting material is entirely replaced by the M-28 peak (loss of ethylene gas).

  • Ruthenium Scavenging: Cool to room temperature. Add a silica-bound metal scavenger (e.g., SiliaMetS Thiol, 5.0 eq relative to the catalyst) and stir for 4 hours. Filter through a pad of Celite.

    • Causality: Ruthenium residues are highly colored and cytotoxic. If not removed, they will cause false positives/colorimetric quenching in downstream phenotypic assays.

  • Deprotection & Salt Formation: Concentrate the filtrate. Redissolve the intermediate in minimal anhydrous diethyl ether. Slowly add 4M HCl in Dioxane (10.0 eq) at 0°C. Stir for 2 hours at room temperature.

    • Causality: Dioxane provides a homogeneous environment initially. As the Boc groups are cleaved, the highly polar 1,9-diazaspiro[5.5]undecane dihydrochloride salt becomes insoluble and precipitates out, driving the equilibrium to completion and allowing isolation via simple filtration.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield CAS 1448242-45-2.

Protocol 2: ADP-Glo™ Kinase Assay for ACC Inhibition

Objective: Quantify the inhibitory potency (IC50) of synthesized 1,9-diazaspiro[5.5]undecane derivatives against ACC.

  • Enzyme Incubation: In a 384-well white microplate, combine 2 µL of ACC enzyme (purified), 2 µL of the test compound (serial dilutions in DMSO, final DMSO concentration <1%), and 2 µL of substrate mix (Acetyl-CoA and ATP). Incubate for 60 minutes at room temperature.

    • Causality: A 60-minute incubation allows the system to reach steady-state kinetics, ensuring that the measured IC50 reflects true thermodynamic binding affinity rather than transient association.

  • ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.

    • Causality: This reagent terminates the kinase reaction and depletes any unreacted ATP. This ensures that the subsequent luminescence signal is generated exclusively from the ADP produced during the ACC-catalyzed reaction, eliminating background noise.

  • Kinase Detection: Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the newly formed ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to generate light.

  • Data Acquisition: Read luminescence on a microplate reader. Plot the log(inhibitor) vs. normalized luminescence to calculate the IC50 using non-linear regression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 117667027, 1,9-Diazaspiro[5.5]undecane dihydrochloride". PubChem. URL:[Link]

  • Blanco-Ania, D., Heus, R. & Rutjes, F.P.J.T. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds". Chemistry of Heterocyclic Compounds, 2017, 53(8), 827-845. URL:[Link]

Exploratory

Physicochemical Profiling and Solubility Dynamics of 1,9-Diazaspiro[5.5]undecane Dihydrochloride

Executive Summary 1,9-Diazaspiro[5.5]undecane and its derivatives are widely recognized as "privileged heterocycles" in medicinal chemistry. They serve as foundational scaffolds for developing bioactive compounds targeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,9-Diazaspiro[5.5]undecane and its derivatives are widely recognized as "privileged heterocycles" in medicinal chemistry. They serve as foundational scaffolds for developing bioactive compounds targeting obesity, diabetes, and oncology[1]. The dihydrochloride salt form (CAS: 1448242-45-2) is the most stable, easily handled, and commercially available variant of this spirocyclic diamine[2]. However, its unique physicochemical properties—specifically its diprotonated ionic state—drastically alter its solubility profile compared to the free base.

This technical whitepaper provides a comprehensive guide on the solubility of 1,9-diazaspiro[5.5]undecane dihydrochloride across various solvents. It details the thermodynamic causality behind these solvent-solute interactions and provides robust, self-validating experimental protocols for solubility determination and downstream synthetic applications.

Structural Causality and Solvation Thermodynamics

The core structure of 1,9-diazaspiro[5.5]undecane consists of two piperidine rings spiro-fused at the 2-position of one ring and the 4-position of the other[1]. The solubility of its dihydrochloride salt is dictated by three primary thermodynamic factors:

  • Crystal Lattice Energy: In the dihydrochloride form, both secondary amines in the spirocyclic core are protonated. This creates a highly polar, ionic crystal lattice characterized by strong intermolecular electrostatic interactions and hydrogen bonding.

  • Solvent Dielectric Constant ( ϵ ): To dissolve this salt, a solvent must possess a sufficiently high dielectric constant to overcome the lattice energy and actively solvate the chloride anions and the diprotonated spirocyclic cation. Consequently, polar protic solvents excel, while non-polar and moderately polar aprotic solvents fail to disrupt the crystal lattice.

  • pH-Dependent Speciation: Solubility is highly pH-dependent. In acidic to neutral aqueous environments, the compound remains ionized and highly soluble. In basic environments (where pH exceeds the pKa of the constituent amines), it converts to the free base, precipitating out of aqueous solutions but gaining significant solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 1,9-diazaspiro[5.5]undecane dihydrochloride across a spectrum of standard laboratory solvents at 25°C.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Polar Protic Water80.1> 50.0 (Highly Soluble)Strong ion-dipole interactions; complete dissociation of the HCl salt.
Polar Protic Methanol (MeOH)32.715.0 - 25.0 (Soluble)Hydrogen bonding stabilizes the protonated amines and chloride ions.
Polar Protic Ethanol (EtOH)24.5< 5.0 (Sparingly Soluble)Lower polarity and bulkier alkyl group reduce ability to overcome lattice energy.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.710.0 - 20.0 (Soluble)High polarity allows solvation, but lack of H-bond donation limits chloride solvation.
Polar Aprotic Dimethylformamide (DMF)36.7< 2.0 (Slightly Soluble)Insufficient to fully solvate the salt; requires an inorganic base for in situ free-basing[3].
Non-Polar Dichloromethane (DCM)9.1< 0.1 (Insoluble)Insufficient dipole moment to disrupt the ionic lattice.
Non-Polar Hexane1.9InsolubleComplete lack of dipole moment and H-bonding capability.

Experimental Protocols: Thermodynamic Solubility Determination

To ensure scientific integrity and reproducibility, solubility must be measured thermodynamically rather than kinetically. Kinetic solubility (often measured via continuous solvent addition until visual dissolution) overestimates solubility due to temporary supersaturation. The following self-validating protocol utilizes the Shake-Flask method coupled with HPLC-UV/ELSD quantification.

Protocol: Shake-Flask Thermodynamic Solubility Assay
  • Preparation: Accurately weigh approximately 10 mg of 1,9-diazaspiro[5.5]undecane dihydrochloride into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol). Ensure a visible excess of solid remains. Self-Validation Step: If all solid dissolves immediately, add more compound in 5 mg increments until a persistent suspension is maintained.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.5°C. Shake at 300 RPM for 48 hours.

    • Causality: A 48-hour incubation is strictly required to overcome the activation energy of dissolution for highly stable crystal lattices, ensuring the system transitions from a kinetic state to a true thermodynamic plateau.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is prioritized over syringe filtration. The highly polar protonated amines of the spirocycle have a strong tendency to adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified solubility readings.

  • Dilution & Quantification: Carefully aspirate the clear supernatant. Dilute the supernatant 1:100 in the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the detector.

  • Analysis: Quantify against a standard calibration curve prepared from a known concentration of the compound fully dissolved in water.

G N1 Compound Weighing (1,9-Diazaspiro[5.5]undecane 2HCl) N2 Solvent Addition (Maintain Solid Excess) N1->N2 N3 Incubation & Equilibration (48h, 25°C, 300 RPM) N2->N3 N4 Phase Separation (Centrifugation at 15,000 x g) N3->N4 N5 Supernatant Dilution (Avoid Membrane Adsorption) N4->N5 N6 Quantification (HPLC-UV / ELSD) N5->N6

Thermodynamic solubility screening workflow utilizing the shake-flask method.

Applications in Drug Design and Synthesis

The solubility profile of 1,9-diazaspiro[5.5]undecane dihydrochloride directly dictates the synthetic strategies used in drug development. Because the salt is insoluble in standard organic reaction solvents (like DCM or THF), chemists must employ in situ free-basing techniques to utilize the core in coupling reactions.

Case Study: Synthesis of EGFR T790M Inhibitors

In the synthesis of pyrazinecarboxamide compounds targeting EGFR T790M mutations in non-small cell lung cancer, the spirocyclic core must be functionalized via Nucleophilic Aromatic Substitution (SNAr)[3].

  • Workflow: The dihydrochloride salt is suspended in N,N-dimethylformamide (DMF). Because the salt is practically insoluble in DMF, an excess of potassium carbonate (K₂CO₃) is added to the suspension.

  • Mechanistic Causality: The K₂CO₃ acts as an inorganic base to neutralize the hydrochloride salts, generating the free base of 1,9-diazaspiro[5.5]undecane. The newly formed free base is highly soluble in DMF, driving the compound into solution where it acts as a potent nucleophile against electrophiles like 1-fluoro-4-nitrobenzene at 60°C[3].

G A 1,9-Diazaspiro[5.5]undecane 2HCl (Insoluble in DMF) B Base Addition (K2CO3) Neutralizes HCl A->B C Free Base Formation (Soluble in DMF) B->C E SNAr Reaction (60°C, Overnight) C->E D Electrophile Addition (1-fluoro-4-nitrobenzene) D->E F 9-(4-nitrophenyl)-1,9-diazaspiro [5.5]undecane E->F

In situ free-basing and subsequent SNAr reaction workflow in DMF solvent.

Furthermore, derivatives of this scaffold, such as 1-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, have been synthesized and evaluated as alpha-glucosidase inhibitors for antidiabetic applications[4]. The optimization of these derivatives heavily relies on modifying the spirocyclic core to balance aqueous solubility (necessary for oral bioavailability) and lipophilicity (necessary for target binding), a process fundamentally dependent on understanding the baseline solubility metrics of the parent diamine.

References

  • [2] PubChem. "1,9-Diazaspiro[5.5]undecane dihydrochloride | C9H20Cl2N2 | CID 117667027" National Institutes of Health. Available at:

  • [1] "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds" National Institutes of Health (PMC). Available at:

  • [4] "Design and Synthesis of Alpha Glycosidase Inhibitors for 1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as an Antidiabetic Agent" ResearchGate. Available at:

  • [3] "EP2805940B1 - Pyrazine carboxamide compound" Google Patents. Available at:

Sources

Foundational

The 1,9-Diazaspiro[5.5]undecane Scaffold: Discovery, Synthesis, and Therapeutic Applications

Executive Summary The 1,9-diazaspiro[5.5]undecane scaffold represents a paradigm shift in medicinal chemistry, embodying the pharmaceutical industry's strategic "escape from flatland." Historically, drug discovery relied...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,9-diazaspiro[5.5]undecane scaffold represents a paradigm shift in medicinal chemistry, embodying the pharmaceutical industry's strategic "escape from flatland." Historically, drug discovery relied heavily on sp²-hybridized, flat aromatic rings. However, the introduction of spirocyclic diamines—specifically dipiperidines spirofused at position 2 of one ring and position 4 of the other—has provided researchers with conformationally restricted, sp³-rich frameworks[1]. This in-depth technical guide explores the history, synthetic methodologies, and broad pharmacological bioactivity of 1,9-diazaspiro[5.5]undecane derivatives, providing actionable insights for drug development professionals.

The "Escape from Flatland": Evolution of Spirocyclic Diamines

The unique 3D rigidity of the 1,9-diazaspiro[5.5]undecane core allows for the precise vector alignment of substituents, making it an exceptional bioisostere for traditional piperazines[2]. By locking the molecular conformation, these derivatives minimize the entropic penalty upon target binding, thereby enhancing both potency and selectivity.

Historically, this scaffold was developed to overcome the metabolic liabilities (such as rapid cytochrome P450-mediated oxidation) associated with flexible aliphatic amines. Today, compounds containing the 1,9-diazaspiro[5.5]undecane core—often ring-fused with arenes or heteroarenes—are actively utilized in the treatment of obesity, pain, immune system disorders, and viral infections[1].

Synthetic Methodologies: The RCM Approach

The construction of the 1,9-diazaspiro[5.5]undecane core is non-trivial due to the steric hindrance at the quaternary spiro center. The most robust and widely adopted methodology utilizes a Ring-Closing Metathesis (RCM) strategy inspired by bioactive natural products[3].

Self-Validating Experimental Protocol: Synthesis via RCM

Objective: To synthesize the spirocyclic core while establishing a self-validating system that avoids heavy metal toxicity in downstream biological assays.

  • Aminoallylation (Diene Assembly): React the Boc-protected piperidine precursor with allyl bromide under basic conditions.

    • Causality & Validation: This installs the terminal alkenes required for metathesis. The Boc group acts as a steric and electronic shield, preventing unwanted N-allylation at the secondary amine site. TLC monitoring ensures complete conversion before proceeding.

  • Ring-Closing Metathesis (RCM): Dissolve the diene in strictly degassed CH₂Cl₂ and add Grubbs' 2nd generation catalyst.

    • Causality & Validation: Degassing prevents oxygen-mediated catalyst degradation. The 2nd generation catalyst is specifically selected for its high functional group tolerance and thermodynamic ability to close sterically hindered spiro centers[3].

  • Ruthenium Scavenging (Critical Validation Step): Post-reaction, treat the mixture with a ruthenium scavenger (e.g., DMSO or specialized thiol-based resin) before filtration.

    • Causality & Validation: Residual ruthenium complexes are highly colored and cytotoxic. Failure to scavenge them causes false positives in colorimetric/fluorometric bioassays and artificially inflates apparent cellular toxicity during SAR validation[3].

  • Boc Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in CH₂Cl₂.

    • Causality & Validation: Cleaves the tert-butyl ester, releasing the free secondary amine for subsequent vectorization (e.g., amide coupling). Mass spectrometry (ESI-MS) is used to validate the exact mass of the free amine scaffold.

RCM_Workflow N1 Starting Material (Boc-protected diamine) N2 Step 1: Aminoallylation (Terminal diene formation) N1->N2 Base, Allyl Bromide N3 Step 2: Ring-Closing Metathesis (Grubbs Catalyst, CH2Cl2) N2->N3 Catalyst Addition N4 Step 3: Ruthenium Scavenging (Resin/DMSO treatment) N3->N4 Quench & Filter N5 Step 4: Boc Deprotection (TFA/CH2Cl2) N4->N5 Acidic Cleavage N6 1,9-Diazaspiro[5.5]undecane (Purified Scaffold) N5->N6 Neutralization

Fig 1: Step-by-step workflow for the RCM-based synthesis of the 1,9-diazaspiro[5.5]undecane scaffold.

Pharmacological Applications and Comparative Bioactivity

The versatility of the 1,9-diazaspiro[5.5]undecane scaffold is best illustrated by its broad pharmacological applicability. It has been extensively optimized for the treatment of metabolic disorders (via Acetyl-CoA Carboxylase inhibition) and oncology (via PARP-1 inhibition)[1],[2].

Quantitative Bioactivity Summary
Compound / DerivativeTargetBioactivity (IC₅₀ / EC₅₀)Key Structural Feature
Compound 1g ACC1 / ACC2IC₅₀ = 7 nM / 3 nMPyrazole-fused diazaspiro core
Compound 1h ACC1 / ACC2IC₅₀ = 11 nM / 5 nMPyrazole-fused diazaspiro core
Compound 23 PARP-1IC₅₀ = 6.2 nMUnsubstituted 1,9-diazaspiro core
SPO-6 DENV2 NS5EC₅₀ = 11.43 μM3-chlorobenzyl + 2-methylbenzyl carbonyl
SPO-7 DENV2 NS5EC₅₀ = 14.15 μM3-chlorobenzyl + 4-bromobenzyl carbonyl
SPO-13 DENV2 NS5EC₅₀ = 20.77 μM3-chlorobenzyl + 4-cyanobenzyl sulfonyl
Self-Validating Experimental Protocol: ACC Inhibition Assay

Objective: To quantify the dual inhibition of ACC1 and ACC2 by diazaspiro derivatives[2].

  • Reaction Setup: Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in an assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Causality & Validation: The DMSO control establishes the baseline enzyme activity without the inhibitor, ensuring the solvent itself isn't denaturing the target enzyme. The positive control validates the assay's dynamic range.

  • Initiation and Detection: Initiate the reaction and incubate at 37°C. Measure the reduction in the conversion of acetyl-CoA to malonyl-CoA via an ADP-Glo™ Kinase Assay format[2].

    • Causality & Validation: Detecting ADP production provides a highly sensitive, luminescent readout that correlates directly with ACC enzymatic activity, avoiding the safety hazards and disposal issues of traditional radiometric assays.

Case Study: Dengue Virus Type 2 (DENV2) Inhibition

In a breakthrough for antiviral drug discovery, researchers recently identified as potent inhibitors of Dengue Virus Type 2 (DENV2)[4]. With over 400 million infections occurring annually and no specific therapeutics available, DENV2 represents a critical unmet medical need[5].

Through molecular docking and dynamics simulations, the compound SPO-6 was found to selectively target the N-terminal methyltransferase domain of the viral non-structural protein 5 (NS5)[4]. The rigid spiro scaffold perfectly positions the 3-chlorobenzyl and 2-methylbenzyl moieties into the binding pocket, yielding a highly favorable binding free energy (ΔG_bind = -27.2 ± 3.9 kcal/mol)[4]. This competitive binding prevents viral RNA capping, effectively halting the viral life cycle.

DENV2_Pathway C1 SPO-6 Derivative (3-chlorobenzyl-linked) T1 DENV2 NS5-Methyltransferase (Viral Target) C1->T1 Targets N-terminal domain B1 Competitive Binding (ΔG = -27.2 kcal/mol) T1->B1 Induces conformational lock I1 Inhibition of Viral RNA Capping B1->I1 Prevents methylation O1 Suppression of DENV2 Replication (EC50 = 11.43 μM) I1->O1 Halts viral life cycle

Fig 2: Mechanism of action for SPO-6 mediated inhibition of DENV2 via NS5-methyltransferase binding.

Conclusion

The history and ongoing discovery of 1,9-diazaspiro[5.5]undecane derivatives highlight the critical importance of 3D structural complexity in modern drug design. From overcoming metabolic liabilities to unlocking new allosteric binding sites in viral methyltransferases and metabolic kinases, this spirocyclic diamine will continue to serve as a foundational building block for next-generation therapeutics.

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: Chemistry of Heterocyclic Compounds (NIH PMC) URL: [Link]

  • Title: Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 1,9-Diazaspiro[5.5]undecane Dihydrochloride: A Privileged Spirocyclic Scaffold

Executive Summary & Strategic Rationale Spirocyclic dipiperidines, particularly the 1,9-diazaspiro[5.5]undecane core, have emerged as "privileged scaffolds" in modern medicinal chemistry. Their inherent three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Spirocyclic dipiperidines, particularly the 1,9-diazaspiro[5.5]undecane core, have emerged as "privileged scaffolds" in modern medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and precise vector alignment make them ideal candidates for disrupting protein-protein interactions and targeting complex receptors in obesity, pain, and psychiatric disorder models[1].

The synthesis of the 1,9-diazaspiro[5.5]undecane framework[2] requires strict control over the formation of the quaternary spiro-center. While traditional methods often rely on Boc-protected intermediates, Boc carbamates are susceptible to unintended reduction or cleavage during harsh lactam reduction steps. To create a self-validating and robust protocol, this guide employs a dual-benzyl protection strategy . This strategic choice allows for the assembly of the spirocycle via Ring-Closing Metathesis (RCM)[3], followed by a highly efficient, single-step global deprotection and alkene hydrogenation to yield the final dihydrochloride salt.

Synthetic Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the transformation from a simple piperidone to the complex spirocyclic architecture.

G N1 1-Benzyl-4-piperidone N2 4-Allyl-1-benzyl-N-benzylpiperidin-4-amine (Diene Precursor) N1->N2 1. Benzylamine, Ti(O-iPr)4 2. AllylMgBr, THF N3 N-Acryloyl Diene Intermediate (RCM Precursor) N2->N3 Acryloyl chloride, Et3N CH2Cl2, 0 °C to RT N4 1,9-Dibenzyl-1,9-diazaspiro[5.5]undec-3-en-2-one (Spiro-Lactam) N3->N4 Grubbs II (5 mol%) Toluene, Reflux N5 1,9-Dibenzyl-1,9-diazaspiro[5.5]undec-3-ene (Reduced Spirocycle) N4->N5 LiAlH4, THF Reflux N6 1,9-Diazaspiro[5.5]undecane Dihydrochloride (Final Product) N5->N6 1. H2, Pd/C, MeOH 2. HCl in Dioxane

Synthetic workflow for 1,9-diazaspiro[5.5]undecane dihydrochloride via RCM.

Reagent Matrix & Quantitative Data

The table below summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
1-Benzyl-4-piperidone 189.261.01.89 gCore starting material
Benzylamine 107.151.051.13 gPrimary amine for imine formation
Titanium(IV) isopropoxide 284.221.23.41 gLewis acid / Water scavenger
Allylmagnesium bromide (1M in THF)145.301.515.0 mLGrignard nucleophile
Acryloyl chloride 90.511.21.09 gAcylating agent (olefin source)
Grubbs Catalyst 2nd Gen 849.970.050.42 gRCM Catalyst
Lithium aluminum hydride (LiAlH₄)37.953.01.14 gLactam reducing agent
Palladium on Carbon (10 wt%)N/A10% w/w0.20 gHydrogenolysis catalyst
4M HCl in Dioxane N/A3.07.5 mLDihydrochloride salt formation

Step-by-Step Experimental Methodologies

Phase 1: Imine Allylation (Assembly of the Quaternary Center)

Causality: We establish the critical C4 quaternary center by condensing the ketone with benzylamine, followed by nucleophilic attack. Benzylamine provides a robust protecting group that resists the subsequent RCM conditions and avoids the incompatibilities of Boc groups during later reductions[1].

  • Imine Formation: Dissolve 1-benzyl-4-piperidone (1.89 g, 10 mmol) and benzylamine (1.13 g, 10.5 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Dropwise add Titanium(IV) isopropoxide (3.41 g, 12 mmol). Stir the reaction mixture at room temperature for 12 hours to ensure quantitative imine formation.

  • Grignard Addition: Cool the vessel to 0 °C using an ice bath. Slowly add allylmagnesium bromide (1.0 M in THF, 15 mL, 15 mmol) via syringe to control the exothermic addition.

  • Stir for 2 hours at 0 °C. Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL).

  • Workup: Filter the resulting suspension through a Celite pad to remove precipitated titanium salts. Extract the aqueous layer with EtOAc (3 × 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield 4-allyl-1-benzyl-N-benzylpiperidin-4-amine .

Phase 2: N-Acylation (RCM Precursor Synthesis)

Causality: Acylation with acryloyl chloride installs the second terminal olefin. The resulting tertiary amide restricts bond rotation, pre-organizing the molecule's conformation to favor intramolecular cyclization over intermolecular cross-metathesis[3].

  • Dissolve the purified diamine intermediate (~8 mmol) and triethylamine (1.62 g, 16 mmol) in anhydrous CH₂Cl₂ (40 mL) under argon. Cool to 0 °C.

  • Add acryloyl chloride (0.87 g, 9.6 mmol) dropwise over 10 minutes.

  • Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4 hours.

  • Workup: Quench with distilled water (20 mL). Extract with CH₂Cl₂ (2 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the N-acryloyl diene intermediate .

Phase 3: Ring-Closing Metathesis (Spiro-Lactam Formation)

Causality: Grubbs 2nd Generation catalyst is selected over the 1st Generation variant due to its superior thermal stability and higher activity toward electron-deficient dienes (acrylamides). Strict adherence to high dilution (0.01 M) is required to prevent oligomerization[3].

  • Dissolve the N-acryloyl diene (~6 mmol) in anhydrous, degassed toluene (600 mL) to achieve a 0.01 M concentration. Maintain under argon.

  • Add Grubbs 2nd Generation Catalyst (0.25 g, 5 mol%).

  • Equip the flask with a reflux condenser and heat to 110 °C for 12 hours.

  • Workup: Cool to room temperature. Add a ruthenium scavenger (e.g., 5 equivalents of DMSO or functionalized silica) and stir for 1 hour. Concentrate the solvent in vacuo and purify via silica gel chromatography to isolate 1,9-dibenzyl-1,9-diazaspiro[5.5]undec-3-en-2-one .

Phase 4: Lactam Reduction

Causality: LiAlH₄ smoothly reduces the lactam carbonyl to a methylene group, yielding the fully saturated spiro-piperidine framework. The benzyl protecting groups are completely inert under these conditions, acting as a self-validating shield for the nitrogens.

  • Suspend LiAlH₄ (0.57 g, 15 mmol) in anhydrous THF (30 mL) at 0 °C under argon.

  • Dropwise add a solution of the spiro-lactam (~5 mmol) in THF (10 mL).

  • Reflux the mixture for 4 hours.

  • Fieser-Fieser Workup: Cool strictly to 0 °C. Sequentially and cautiously add 0.57 mL H₂O, 0.57 mL 15% NaOH (aq), and 1.71 mL H₂O. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Filter the salts, wash with hot THF, and concentrate the filtrate to yield 1,9-dibenzyl-1,9-diazaspiro[5.5]undec-3-ene .

Phase 5: Global Hydrogenation & Salt Formation

Causality: Palladium-catalyzed hydrogenolysis elegantly executes three transformations simultaneously: it reduces the cyclohexene double bond and cleaves both N-benzyl groups. Trapping the resulting free base as a dihydrochloride salt ensures long-term oxidative stability and high water solubility for biological assays[2].

  • Dissolve the dibenzyl spirocycle (~4 mmol) in HPLC-grade MeOH (20 mL). Add 10% Pd/C (0.2 g).

  • Purge the flask with hydrogen gas. Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 24 hours.

  • Filter the mixture through a tightly packed Celite pad to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the crude free base.

  • Salt Formation: Dissolve the free base in a minimal volume of cold diethyl ether/MeOH (9:1). Slowly add 4M HCl in dioxane (3.0 mL, 12 mmol).

  • Stir for 30 minutes. Filter the resulting highly crystalline precipitate, wash with cold ether, and dry under high vacuum to afford pure 1,9-diazaspiro[5.5]undecane dihydrochloride .

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. URL:[Link]

  • Jenkins, I. D., Lacrampe, F., Ripper, J. A., & Quinn, R. J. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(3), 1304-1313. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117667027, 1,9-Diazaspiro[5.5]undecane dihydrochloride. URL:[Link]

Sources

Application

Application Note: 1,9-Diazaspiro[5.5]undecane Scaffolds in Neuroscience and Neuropharmacology

Target Audience: Neuroscience Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols The Privileged Nature of the Spirocyclic Scaffold In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuroscience Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

The Privileged Nature of the Spirocyclic Scaffold

In modern neuropharmacology, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures has been critical for improving blood-brain barrier (BBB) penetrance and target selectivity. The 1,9-diazaspiro[5.5]undecane core—comprising two piperidine rings spiro-fused at the 2-position of one ring and the 4-position of the other—represents a "privileged" structural motif [1].

The Causality of Efficacy: Why does this specific spirocycle excel in neuroscience? The perpendicular topological arrangement of the two piperidine rings creates a rigid, highly defined 3D vector space. This rigidity prevents the entropic penalty usually associated with flexible linear molecules binding to a receptor. Consequently, substituents at the 1- and 9-positions can be precisely aligned to mimic the β-turn motifs of endogenous neuropeptides, allowing for high-affinity orthosteric or allosteric engagement with complex G-protein-coupled receptors (GPCRs) in the central nervous system (CNS).

Key Neuropharmacological Targets & Mechanistic Insights

Nociception and Multimodal Analgesia (Opioid, σ, and D2 Receptors)

Chronic pain therapies relying on monomodal opioid receptor activation often fail due to severe side effects (tolerance, respiratory depression). Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated unique multimodal activity across μ-opioid, sigma (σ), and dopamine (D2) receptors. By engaging multiple nociceptive pathways simultaneously, these scaffolds can achieve profound analgesia at lower doses, inherently reducing the side-effect profile associated with high-dose monotherapy [1].

Neurogenic Inflammation (NK1/NK2 Dual Antagonism)

Neurokinin receptors (NK1 and NK2) are heavily expressed in the CNS and gastrointestinal tract, mediating pain transmission and neurogenic inflammation via Substance P and Neurokinin A. Libraries of 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanes have been identified as highly potent dual NK1/NK2 antagonists [1][2]. By competitively blocking the binding pockets of both receptors, these compounds halt the feed-forward inflammatory loops that contribute to neuropathic pain.

Neuroendocrinology (MCH-R1 Antagonism)

Melanin-concentrating hormone receptor 1 (MCH-R1) is a hypothalamic GPCR critical for regulating feeding behavior and energy homeostasis. 1,9-diazaspiro[5.5]undecane derivatives act as potent functional antagonists of MCH-R1, offering a promising therapeutic avenue for neurologically driven obesity and metabolic syndrome [1][2].

Neuroinflammation and Plasticity (CXCR4/SDF-1 Axis)

Stromal cell-derived factor-1 (SDF-1/CXCL12) and its receptor, CXCR4, are essential for hippocampal plasticity, memory formation, and neurogenesis. However, aberrant overactivation of this axis drives severe neuroinflammation and microglial toxicity, contributing to the pathology of Alzheimer's disease and post-stroke damage. Spirocyclic dipiperidines act as robust CXCR4 antagonists, competitively displacing SDF-1 and preventing downstream neurotoxic cascades [3].

CXCR4_Pathway SDF1 SDF-1 (CXCL12) Endogenous Ligand CXCR4 CXCR4 Receptor (Hippocampal Neurons) SDF1->CXCR4 Binds & Activates Spiro 1,9-Diazaspiro[5.5]undecane Antagonist Spiro->CXCR4 Competitive Blockade Protection Neuroprotection & Restored Plasticity Spiro->Protection Therapeutic Effect GProtein G-Protein Activation (Gαi / Gαq) CXCR4->GProtein Signal Transduction Pathology Aberrant Neuroinflammation & Microglial Activation GProtein->Pathology Disease State

SDF-1/CXCR4 signaling pathway and its competitive blockade by 1,9-diazaspiro[5.5]undecane.

Quantitative Bioactivity Profiling

The following table summarizes the quantitative bioactivity data for representative 1,9-diazaspiro[5.5]undecane derivatives across various neurological and metabolic targets, demonstrating the scaffold's versatility.

Target Receptor / EnzymeRelevant Neurological DomainRepresentative Ligand ModificationObserved Bioactivity / IC₅₀
NK1 / NK2 Receptors Neurogenic Inflammation, Pain4,5-benzene-fused diazaspiro coreHigh-affinity dual antagonism (nM range)
MCH-R1 Neuroendocrinology, Obesity1-acetylated diazaspiro derivativesPotent functional antagonism
CXCR4 Neuroinflammation, Alzheimer'sUnsubstituted spirocyclic dipiperidinesCompetitive inhibition
μ-Opioid / σ / D2 Multimodal AnalgesiaPosition 9 aroyl substitutionBroad-spectrum receptor binding
ACC1 / ACC2 CNS Energy MetabolismBicyclic fused heteroaryl at pos. 9Dual inhibition (ACC1: 7 nM, ACC2: 3 nM)

Validated Experimental Methodologies

To accurately assess the bioactivity of 1,9-diazaspiro[5.5]undecane compounds, researchers must account for the highly basic and lipophilic nature of the dipiperidine core. The following protocols are engineered with built-in causality and self-validating checkpoints.

Protocol A: Competitive Radioligand Binding Assay for NK1 Receptors

Rationale & Causality: Highly basic spirocyclic compounds exhibit a strong propensity to bind non-specifically to the negatively charged borosilicate glass fiber (GF/B) filters used in rapid filtration assays. To counteract this, filters must be pre-soaked in Polyethylenimine (PEI). PEI is a cationic polymer that coats the filter, neutralizing its charge and drastically reducing non-specific binding (NSB), thereby preserving the signal-to-noise ratio.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO cells stably expressing the human NK1 receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl₂, 0.02% BSA). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Filter Pre-treatment: Submerge GF/B microplates in 0.1% (v/v) PEI solution for a minimum of 60 minutes at room temperature prior to the assay.

  • Incubation: In a 96-well plate, combine 50 µL of the 1,9-diazaspiro[5.5]undecane test compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), 50 µL of [³H]-Substance P (final concentration ~0.5 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate on a shaker at room temperature for 60 minutes to reach binding equilibrium.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plates, add 40 µL of liquid scintillation cocktail per well, and quantify radioactivity using a MicroBeta scintillation counter.

System Validation Checkpoint: The assay must include a 'Total Binding' (TB) control (vehicle only) and an 'NSB' control (excess 10 µM unlabeled Substance P). The specific binding window (TB minus NSB) must constitute >80% of the total signal. If NSB exceeds 20%, the system is invalid, indicating inadequate PEI blocking or insufficient wash stringency.

NK1_Assay_Workflow Prep 1. Membrane Prep NK1-Expressing Cells Incubate 2. Incubation [³H]-Substance P + Ligand Prep->Incubate Filter 3. Rapid Filtration PEI-Treated GF/B Filters Incubate->Filter Wash 4. Wash Step Ice-Cold Buffer Filter->Wash Count 5. Scintillation Radioactivity Counting Wash->Count

Step-by-step workflow for the NK1 receptor competitive radioligand binding assay.

Protocol B: Functional Calcium Mobilization Assay (FLIPR) for MCH-R1 Antagonism

Rationale & Causality: MCH-R1 is a Gq/Gi-coupled receptor. Rather than simply measuring binding affinity, a functional assay is required to prove that the spirocyclic compound acts as an antagonist rather than an agonist. By utilizing a calcium-sensitive fluorescent dye (Fluo-4 AM), we can optically quantify the inhibition of intracellular Ca²⁺ transients triggered by the endogenous ligand (Melanin-Concentrating Hormone). Probenecid is strictly required in the buffer to inhibit organic anion transporters, preventing the premature cellular efflux of the Fluo-4 dye.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293 cells expressing MCH-R1 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium and add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition (Antagonist Phase): Using a FLIPR (Fluorometric Imaging Plate Reader), add 10 µL of the 1,9-diazaspiro[5.5]undecane test compound. Monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes to verify the compound lacks intrinsic agonistic activity (no calcium spike).

  • Agonist Challenge: Add 10 µL of MCH (at its EC₈₀ concentration) to all wells. Monitor the calcium transient peak for an additional 3 minutes.

  • Data Analysis: Calculate the IC₅₀ based on the percentage inhibition of the MCH-induced calcium peak relative to vehicle controls.

System Validation Checkpoint: A reference antagonist must be run in parallel. Calculate the Z'-factor for the assay plate using the maximum signal (MCH alone) and minimum signal (MCH + reference antagonist). A Z'-factor of ≥ 0.5 is required to validate the assay's dynamic range and reliability.

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: Chemistry of Heterocyclic Compounds (PubMed Central) URL: [Link]

  • Title: SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS (Patent EP1790639A1)
Method

Experimental procedures for reactions involving 1,9-diazaspiro[5.5]undecane

An In-Depth Technical Guide to Experimental Procedures for Reactions Involving 1,9-Diazaspiro[5.5]undecane Authored by a Senior Application Scientist Introduction: The Strategic Value of the 1,9-Diazaspiro[5.5]undecane S...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Experimental Procedures for Reactions Involving 1,9-Diazaspiro[5.5]undecane

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, three-dimensional spirocyclic structure, which joins two piperidine rings at a single carbon atom, allows for the precise spatial orientation of substituents. This structural feature is highly attractive for designing potent and selective ligands that can effectively interact with complex biological targets.[3] Unlike flat aromatic compounds, the defined three-dimensionality of the diazaspiro[5.5]undecane framework can lead to improved target binding, enhanced metabolic stability, and more favorable physicochemical properties.[3]

Derivatives of this scaffold have demonstrated a wide array of biological activities, making them valuable in the development of novel therapeutics for conditions such as pain, obesity, immune system disorders, and viral infections.[1][4][5] This guide provides detailed experimental protocols for the synthesis, purification, and key functionalization reactions of the 1,9-diazaspiro[5.5]undecane system, offering researchers and drug development professionals a practical resource for leveraging this versatile scaffold.

Physicochemical Data and Safety Protocols

Accurate characterization and safe handling are prerequisites for any experimental work. The following table summarizes the core physicochemical data for the parent 1,9-diazaspiro[5.5]undecane and a common derivative.

Table 1: Physicochemical Properties

Property1,9-Diazaspiro[5.5]undecanetert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Molecular Formula C₉H₁₈N₂C₁₄H₂₆N₂O₂
Molecular Weight 154.25 g/mol 254.37 g/mol
CAS Number 187-57-51158750-00-5[6]
Appearance Varies (often an oil or low-melting solid)Data not available
Storage Store in a cool, dry, well-ventilated area.[7]Store in a cool, dry, well-ventilated area.
Safety & Handling: A Mandate for Caution

Derivatives of diazaspiro[5.5]undecane, like many nitrogen-containing heterocycles, require careful handling. Always consult the specific Safety Data Sheet (SDS) for the compound in use.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, fumes, or vapors.[9][10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

  • Storage: Keep containers tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][11]

  • First Aid:

    • If Inhaled: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • On Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8][10]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[8][10]

Synthesis and Purification of the Core Scaffold

The construction of the diazaspiro[5.5]undecane core is often achieved through cascade or multi-component reactions that efficiently build complexity from simpler starting materials. One robust method involves a double Michael addition.[12]

Protocol 1: Synthesis via Double Michael Addition

This protocol describes a general procedure for forming a substituted diazaspiro[5.5]undecane-tetraone derivative, which can be further modified. The reaction utilizes a base-promoted cascade cyclization of a divinylketone with an active methylene compound like N,N-dimethylbarbituric acid.[12]

Causality: The use of a weak base like diethylamine is critical. It facilitates the initial Michael addition by deprotonating the active methylene compound, creating a nucleophile. The subsequent intramolecular cyclization is also base-promoted, leading to the formation of the spirocyclic core in a highly efficient, one-pot process.[12]

Materials:

  • 1,5-Diaryl-1,4-pentadien-3-one (Divinylketone) (1.0 equiv)

  • N,N-Dimethylbarbituric acid (1.0 equiv)

  • Diethylamine (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the divinylketone (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in anhydrous DCM, add diethylamine (2.5 equiv) at room temperature.

  • Stir the reaction mixture at ambient temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.[13]

cluster_synthesis Synthesis Workflow Start Combine Divinylketone & N,N-Dimethylbarbituric Acid in DCM AddBase Add Diethylamine Start->AddBase React Stir at Room Temp (2-16h) AddBase->React Monitor Monitor via TLC React->Monitor Monitor->React Incomplete Workup Concentrate in vacuo Monitor->Workup Complete Purify Purify Product Workup->Purify cluster_purification Purification & Analysis Workflow Crude Crude Product TLC Optimize Eluent via TLC Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Rotary Evaporation Combine->Evaporate Pure Pure Compound Evaporate->Pure Analysis Characterize (NMR, MS, HPLC) Pure->Analysis cluster_reaction N-Arylation Logic Scaffold 1,9-Diazaspiro[5.5]undecane Core with N-H at position 9 Catalyst Catalyst (Pd or Cu) Scaffold->Catalyst ArylSource Aryl Source Aryl Halide or Aryl Boronic Acid ArylSource->Catalyst Product N9-Aryl-1,9-diazaspiro[5.5]undecane Biologically Active Derivative Catalyst->Product Base Base (e.g., K₃PO₄) Base->Catalyst cluster_drug_dev Drug Discovery Application Workflow Scaffold 1,9-Diazaspiro[5.5]undecane Core Functionalize N-Arylation or other Functionalization Reaction Scaffold->Functionalize Library Create Library of Analogs Functionalize->Library Screen Biological Screening (e.g., ACC Inhibition Assay) Library->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead Lead Compound SAR->Lead

Sources

Application

Application Note: The 1,9-Diazaspiro[5.5]undecane Scaffold in Cancer Cell Line Research

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction: The Structural Advantage of Spiro-Fused Dipiper...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction: The Structural Advantage of Spiro-Fused Dipiperidines

In the pursuit of novel oncology therapeutics, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a highly privileged heterocyclic motif [1]. Characterized by its rigid, three-dimensional spiro-fused dipiperidine structure, this scaffold provides exceptional vector alignment for functional group substitution. Unlike flat, planar aromatic rings that often suffer from poor solubility and off-target promiscuity, the sp3-rich character of the diazaspiro core allows for precise, high-affinity interactions within deep enzymatic binding pockets.

In cancer cell line research, derivatives of 1,9-diazaspiro[5.5]undecane (and closely related 2,9- and 2,4-diazaspiro analogs) are actively utilized to interrogate two primary oncological pathways: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition for synthetic lethality in DNA-repair deficient cancers, and Endoplasmic Reticulum Stress Response (ERSR) activation in malignant gliomas [1, 2].

Mechanistic Pathways in Oncology

Pathway A: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a critical enzyme responsible for detecting DNA single-strand breaks and initiating repair via PARylation. In cancer cells harboring homologous recombination repair defects (such as BRCA-1 or BRCA-2 mutations), inhibiting PARP-1 forces the cell to rely on error-prone repair mechanisms, ultimately leading to mitotic catastrophe and apoptosis—a concept known as synthetic lethality. Specific pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives containing the 1,9-diazaspiro[5.5]undecane moiety (e.g., "Compound 23") have been developed as potent PARP-1 inhibitors, demonstrating nanomolar efficacy in BRCA-1 deficient cell lines [1]. The rigid spiro core effectively anchors the molecule within the NAD+ binding pocket of the PARP-1 enzyme.

Pathway B: ER Stress Response (ERSR) Activation

Malignant cells, particularly glioblastomas, exist in hypoxic, nutrient-deprived microenvironments that chronically activate the ER stress response to support survival. However, hyper-aggravating this already strained system triggers a pro-apoptotic module. High-throughput screening has identified 2,9-diazaspiro[5.5]undecane derivatives as potent ERSR activators[2]. These compounds rapidly deplete intracellular Ca²⁺ stores, forcing the dissociation of the master chaperone protein GRP78 from ER transmembrane sensors, thereby inducing apoptosis-mediated cell death in 3D glioma spheroid models [2].

G cluster_PARP Pathway 1: DNA Repair Inhibition cluster_ERSR Pathway 2: ER Stress Response Compound Diazaspiro[5.5]undecane Derivatives PARP1 PARP-1 Enzyme Compound->PARP1 Inhibits Ca_Depletion ER Ca2+ Depletion Compound->Ca_Depletion Induces DNA_Repair Impaired DNA Repair PARP1->DNA_Repair Prevents PARylation Lethality Synthetic Lethality (Apoptosis) DNA_Repair->Lethality BRCA BRCA-Deficient Cells BRCA->Lethality Sensitizes GRP78 GRP78 Activation Ca_Depletion->GRP78 Triggers ERSR ER_Apoptosis ERSR-Mediated Apoptosis GRP78->ER_Apoptosis Glioma Glioma 3D Models Glioma->ER_Apoptosis Susceptible

Fig 1: Dual mechanistic pathways of diazaspiro[5.5]undecane derivatives in cancer cell models.

Quantitative Bioactivity Data

To contextualize the potency of this scaffold, the following table summarizes the in vitro bioactivity of various diazaspiro derivatives against specific oncological targets and cell lines.

Compound / DerivativeTarget / MechanismCell Line ModelPotency MetricReference
Compound 23 (1,9-diazaspiro core)PARP-1 InhibitionBRCA-1 Deficient CellsIC₅₀ = 6.2 nM (PARP-1)CC₅₀ = 220 nM (BRCA-1)[1]
Compound 8 (2,9-diazaspiro core)ERSR Activation (Ca²⁺ Depletion)U87-MG (3D Glioma)Dose-dependent cytotoxicity & GRP78 upregulation[2]
Compound 3h (2,4-diazaspiro core)Cytotoxicity / UnknownSK-HEP-1 (Liver Adenocarcinoma)IC₅₀ = 128.0 ± 21.3 µM[3]

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed to ensure that signal outputs are directly causally linked to the specific mechanisms of the diazaspiro[5.5]undecane scaffold.

Protocol 1: PARP-1 Chemiluminescent Inhibition Assay

Objective: To quantify the inhibitory potency of 1,9-diazaspiro[5.5]undecane derivatives against PARP-1 in a high-throughput format. Causality & Design Rationale: PARP-1 requires damaged DNA to become catalytically active. By coating the microplate with histones and activated (nicked) DNA, we simulate the cellular DNA damage response. We utilize biotinylated NAD⁺ as the substrate; as PARP-1 synthesizes poly(ADP-ribose) (PAR) chains, it incorporates the biotin tags. This allows for highly sensitive streptavidin-HRP chemiluminescent detection, where signal intensity is inversely proportional to the efficacy of the diazaspiro inhibitor.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with 50 µL/well of histone solution (10 µg/mL in PBS). Incubate overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Reaction Setup: Add 20 µL of PARP assay buffer containing activated DNA (sheared salmon sperm DNA, 10 µg/mL) to each well. The activated DNA acts as the mandatory allosteric activator for PARP-1.

  • Enzyme & Compound Addition: Add 0.5 Units of purified PARP-1 enzyme per well. Immediately add the 1,9-diazaspiro[5.5]undecane test compounds (e.g., Compound 23) in a serial dilution (ranging from 0.1 nM to 10 µM, ensuring final DMSO concentration < 1%). Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

  • Initiation: Initiate the PARylation reaction by adding 10 µL of a substrate mixture containing 50 µM unlabeled NAD⁺ and 10 µM biotinylated NAD⁺. Incubate at 25°C for exactly 30 minutes.

  • Termination & Detection: Stop the reaction by adding 50 µL of 30% acetic acid. Wash the plate 4x with PBS-T. Add 50 µL of Streptavidin-HRP (1:2000 dilution) and incubate for 30 minutes. Wash 4x.

  • Readout: Add 100 µL of ECL (Enhanced Chemiluminescence) substrate. Read luminescence immediately on a microplate reader.

  • Validation Check: Include a known PARP inhibitor (e.g., Olaparib) as a positive control. The IC₅₀ curve must show a Hill slope near 1.0 to confirm a 1:1 binding stoichiometry typical of the diazaspiro scaffold.

Protocol 2: ERSR Activation Screen in 3D Glioma Spheroids

Objective: To evaluate the cytotoxic efficacy of 2,9-diazaspiro[5.5]undecane derivatives via ER stress induction. Causality & Design Rationale: Standard 2D cell cultures fail to replicate the hypoxic gradients of solid tumors. 3D spheroids intrinsically upregulate baseline ER stress, making them the clinically relevant model for testing ERSR-aggravating compounds [2]. We measure GRP78 expression via immunoblotting because GRP78 is the master regulator of the ERSR; its upregulation is the direct cellular response to the Ca²⁺ depletion caused by the diazaspiro core.

Step-by-Step Methodology:

  • 3D Spheroid Generation: Seed U87-MG glioma cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 1,000 x g for 10 minutes to force cell aggregation. Incubate for 72 hours at 37°C, 5% CO₂ until tight spheroids form.

  • Compound Treatment: Treat spheroids with diazaspiro[5.5]undecane derivatives (0.5 µM to 50 µM). Include Thapsigargin (20 µM) as a positive control for ER Ca²⁺ depletion. Incubate for 48 hours.

  • ERSR Validation (Immunoblotting):

    • Harvest a parallel set of treated spheroids, lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with anti-GRP78 primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control. An increase in the GRP78/GAPDH ratio confirms on-target ERSR activation.

  • Viability Readout: To the primary assay plate, add 100 µL of CellTiter-Glo® 3D Reagent (specifically formulated with stronger detergents to penetrate spheroids). Shake vigorously for 5 minutes, incubate in the dark for 25 minutes, and record luminescence.

Workflow Step1 3D Spheroid Formation U87-MG Step2 Compound Treatment Diazaspiro Step1->Step2 Step3 ERSR Validation GRP78 Immunoblot Step2->Step3 Step4 Cytotoxicity Assay CellTiter-Glo 3D Step3->Step4

Fig 2: Experimental workflow for screening diazaspiro compounds in 3D glioma models.

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold is a highly versatile and privileged structure in oncology drug discovery. By rigidly orienting functional groups, it achieves high target specificity—whether acting as a nanomolar PARP-1 inhibitor to exploit synthetic lethality in BRCA-mutant cancers, or as an ER Ca²⁺ depleting agent to trigger terminal ER stress in glioblastoma models. Rigorous, mechanism-specific assays, such as 3D spheroid screening and chemiluminescent enzymatic profiling, are essential to accurately capture the pharmacological potential of these compounds.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. Available at:[Link][1]

  • Han, J. et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLOS One. Available at:[Link][2]

  • Burgaz, E. V. et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. Arkivoc. Available at:[Link][3]

Sources

Application

Application Note: Synthesis and Regioselective Functionalization of N-Substituted 1,9-Diazaspiro[5.5]undecane Derivatives

Executive Summary The 1,9-diazaspiro[5.5]undecane core has emerged as a privileged, three-dimensional scaffold in modern medicinal chemistry[1]. As drug discovery paradigms shift away from flat, sp²-rich aromatic systems...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,9-diazaspiro[5.5]undecane core has emerged as a privileged, three-dimensional scaffold in modern medicinal chemistry[1]. As drug discovery paradigms shift away from flat, sp²-rich aromatic systems toward sp³-rich architectures ("escape from flatland"), spirocyclic diamines offer enhanced target selectivity, improved pharmacokinetic profiles, and unique vector geometries[2]. This application note provides a comprehensive, self-validating guide for the synthesis and regioselective N-derivatization of 1,9-diazaspiro[5.5]undecane derivatives, designed specifically for researchers and drug development professionals.

Pharmacological Relevance & Target Spectrum

The inherent three-dimensionality and conformationally restricted nature of the 1,9-diazaspiro[5.5]undecane scaffold make it an excellent bioisostere for piperazines and traditional dipiperidines[2]. Recent structure-activity relationship (SAR) studies have demonstrated its versatility across highly diverse therapeutic areas:

  • Antiviral Agents: 3-chlorobenzyl-linked derivatives (e.g., SPO-6) have been identified as potent inhibitors of the Dengue virus type 2 (DENV2) non-structural protein 5 (NS5) methyltransferase[3].

  • Analgesics: 1-oxa-4,9-diazaspiro[5.5]undecane derivatives exhibit balanced dual activity as μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, providing potent analgesia with reduced side effects[4].

  • Oncology & Metabolic Targets: The scaffold has been successfully incorporated into nanomolar inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) and Acetyl-CoA Carboxylase (ACC)[5].

Synthetic Strategy & Mechanistic Insights

The most robust and scalable approach to constructing the 1,9-diazaspiro[5.5]undecane ring system relies on Ring-Closing Metathesis (RCM) [6].

Mechanistic Causality for Orthogonal Protection: The two nitrogen atoms within the spirocyclic core exist in vastly different steric environments. N1 is adjacent to the spirocyclic quaternary center (C5) and is highly sterically encumbered. In contrast, N9 is relatively unhindered.

  • Why sequence matters: Functionalization must be strictly ordered. If N1 is acylated while N9 remains unprotected, the molecule undergoes an unusual, thermodynamically driven 1-acyl to 9-acyl migration [6].

  • The Solution: We employ an orthogonal protection strategy. The core is synthesized with N1 pre-protected (e.g., as a Boc carbamate). The unhindered N9 is functionalized first via reductive amination. Only then is N1 deprotected and subjected to forcing conditions (e.g., acylation with DMAP) to yield the final N1,N9-disubstituted derivative[7].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Core Synthesis via Ring-Closing Metathesis (RCM)

Objective: Synthesize N1-Boc-1,9-diazaspiro[5.5]undecane from a gem-diallyl piperidine precursor.

  • Reaction Setup: Dissolve the N-Boc protected gem-diallyl diene precursor (10 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add Grubbs' Second-Generation Catalyst (5 mol%).

    • Causality: Grubbs' II is selected over Grubbs' I due to its superior functional group tolerance and stability. The N1-Boc protection is critical here to prevent the basic nitrogen from coordinating to the ruthenium center and poisoning the catalyst[6].

  • Incubation: Reflux the mixture for 12–16 hours.

    • In-Process Control (IPC): Analyze via LC-MS. Proceed only when the diene mass [M+H]⁺ is completely replaced by the cyclized product mass.

  • Ruthenium Scavenging (Critical Step): Add 5 equivalents of DMSO (relative to the catalyst) and stir for 12 hours at room temperature.

    • Causality: Highly colored ruthenium byproducts can severely quench downstream colorimetric/fluorometric bioassays and cause heavy metal toxicity in cell-based screening. DMSO coordinates with the Ru complex, facilitating its complete removal during silica gel chromatography[7].

Protocol B: Regioselective N9-Functionalization (Reductive Amination)

Objective: Alkylate the unhindered N9 position.

  • Imine Formation: To a solution of N1-Boc-1,9-diazaspiro[5.5]undecane (5 mmol) in 1,2-dichloroethane (DCE, 25 mL), add the desired aldehyde (5.5 mmol) and glacial acetic acid (1 eq). Stir for 2 hours at room temperature.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 7.5 mmol).

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.

  • Workup & IPC: Quench with saturated aqueous NaHCO₃. Extract with DCM. IPC: TLC (Ninhydrin stain) must confirm the disappearance of the secondary amine (no purple spot).

Protocol C: N1-Deprotection and Functionalization (Acylation)

Objective: Deprotect N1 and overcome steric hindrance for acylation.

  • Boc Deprotection: Treat the N9-substituted intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. Concentrate in vacuo to yield the TFA salt.

  • Acylation: Suspend the TFA salt in anhydrous DCM. Add triethylamine (TEA, 4 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP is strictly required here. The N1 position is highly sterically hindered by the spiro center; DMAP acts as a highly reactive acyl transfer catalyst to force the reaction to completion.

  • Electrophile Addition: Dropwise, add the desired acid chloride or sulfonyl chloride (1.2 eq) at 0 °C. Warm to room temperature and stir for 6 hours. Purify via preparative HPLC.

Quantitative Bioactivity Data

The structural versatility of the 1,9-diazaspiro[5.5]undecane scaffold allows for the tuning of bioactivity across multiple targets. The table below summarizes comparative quantitative data for key derivatives.

CompoundTargetBioactivityStructural NotesRef.
SPO-6 DENV2 (NS5 MTase)EC₅₀ = 11.43 μM3-chlorobenzyl-linked core with a 2-methylbenzyl carbonyl group.[3]
SPO-13 DENV2 (NS5 MTase)EC₅₀ = 20.77 μM3-chlorobenzyl-linked core with a 4-cyanobenzyl sulfonyl group.[8]
Compound 23 PARP-1IC₅₀ = 6.2 nMPotent PARP-1 inhibitor containing the diazaspiro scaffold.[5]
Compound 9a NK1 ReceptorIC₅₀ = 31 nM4,5-benzene-fused 1,9-diazaspiro[5.5]undecane core.[5]
Compound 15au MOR / σ1RDual Activity1-oxa-4,9-diazaspiro[5.5]undecane derivative; potent in vivo analgesia.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the critical sequence of the orthogonal protection and functionalization strategy required to prevent acyl migration and overcome steric encumbrance.

SyntheticWorkflow Start Gem-Diallyl Piperidine Precursor RCM Ring-Closing Metathesis (Grubbs' II Catalyst, DCM) Start->RCM Core 1,9-Diazaspiro[5.5]undecane Core (N1-Boc Protected) RCM->Core N9_Funct N9-Functionalization (Reductive Amination) Core->N9_Funct R-CHO, NaBH(OAc)3 Deprotect N1-Boc Deprotection (TFA / DCM) N9_Funct->Deprotect N1_Funct N1-Functionalization (Acylation / Sulfonylation) Deprotect->N1_Funct R-COCl or R-SO2Cl Final N1,N9-Disubstituted 1,9-Diazaspiro[5.5]undecane N1_Funct->Final

Synthetic workflow for regioselective N1/N9 functionalization of 1,9-diazaspiro[5.5]undecane.

References

  • [6] /[7] Jenkins, I. D., Lacrampe, F., Ripper, J., et al. "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, 2009, 74(3), 1304-1313. URL: [Link]

  • [1] /[2] /[9] Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Chemistry of Heterocyclic Compounds, 2017, 53(8), 827-845. URL: [Link]

  • [3] /[8] Gangireddy, M. S. R., Badavath, V. N., et al. "Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection." New Journal of Chemistry, 2022, 46, 1087-1098. URL: [Link]

  • [4] Romero, A., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 2019. URL: [Link]

Sources

Method

Application Note: 1,9-Diazaspiro[5.5]undecane as a Conformationally Rigid Scaffold in Asymmetric Synthesis

Executive Summary The pursuit of high enantioselectivity in modern organic synthesis relies heavily on the geometric precision of chiral catalysts and ligands. The 1,9-diazaspiro[5.5]undecane core—a privileged dipiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high enantioselectivity in modern organic synthesis relies heavily on the geometric precision of chiral catalysts and ligands. The 1,9-diazaspiro[5.5]undecane core—a privileged dipiperidine spirocycle widely recognized for its bioactivity in drug discovery ([1]([Link] an exceptional orthogonal vector alignment. This unique structural rigidity makes it a highly effective, conformationally restricted scaffold for asymmetric synthesis. This technical guide outlines the mechanistic rationale, step-by-step synthetic protocols, and self-validating analytical systems for utilizing 1,9-diazaspiro[5.5]undecane derivatives as chiral organocatalysts.

Structural Logic & Mechanistic Rationale

Chiral induction requires a highly organized transition state. Flexible catalysts often suffer from multiple low-energy conformations, leading to an erosion of enantiomeric excess (ee). The spiro[5.5] core of 1,9-diazaspiro[5.5]undecane locks its two piperidine rings in a perpendicular arrangement ([2]([Link])).

Causality in Design: When the secondary amine of the spiro-scaffold is engaged in enamine or iminium formation during organocatalysis, the adjacent orthogonal ring acts as an immovable steric wall. This effectively shields one stereoface of the reactive intermediate, forcing incoming electrophiles to approach exclusively from the unhindered face. This architectural feature has proven highly effective in enantioselective organocatalytic approaches, such as the synthesis of complex alkaloids like lasubine II ([3]([Link])).

SpiroLogic N1 1,9-Diazaspiro[5.5]undecane Core N2 Orthogonal Piperidine Rings N1->N2 Structural feature N3 Secondary Amine Motif N1->N3 Reactive site N4 Steric Shielding of One Face N2->N4 Imposes N5 Enamine/Iminium Formation N3->N5 Enables N6 High Enantioselectivity (>95% ee) N4->N6 Directs attack N5->N6 Substrate activation

Logical relationship between spirocyclic rigidity and enantio-discrimination in catalysis.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Rigid Scaffold via Ring-Closing Metathesis (RCM)

Constructing a fully substituted spiro-center using traditional alkylation often fails due to severe steric hindrance. Causality: Ring-Closing Metathesis (RCM) bypasses this thermodynamic barrier by utilizing a kinetically favored intramolecular cyclization, driven forward by the irreversible release of ethylene gas ([4]([Link])).

Step-by-Step Methodology:

  • Preparation: Dissolve the diene precursor (10 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere to achieve a dilute concentration (0.1 M), preventing intermolecular cross-metathesis.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%, 0.5 mmol) in one portion.

  • Cyclization: Reflux the mixture at 40 °C for 12 hours.

  • Quenching & Workup: Cool to room temperature, add ethyl vinyl ether (2 mL) to quench the active ruthenium species, and stir for 30 minutes. Concentrate in vacuo and purify via silica gel chromatography.

Self-Validating System (Protocol A): Post-RCM, the reaction validates its own completion via crude 1 H NMR. The protocol dictates that the terminal olefin multiplet at δ 4.9–5.1 ppm must completely disappear, replaced by internal cyclic olefin signals at δ 5.6–5.8 ppm. If terminal olefins remain, it indicates premature catalyst poisoning; the operator must filter the mixture through a short silica pad to remove degraded ruthenium before re-subjecting to fresh Grubbs II.

Protocol B: Asymmetric Michael Addition via Enamine Catalysis

This protocol utilizes the chiral 1,9-diazaspiro[5.5]undecane derivative to catalyze the asymmetric addition of aldehydes to nitroalkenes.

Step-by-Step Methodology:

  • Catalyst Activation: In a dry Schlenk flask, dissolve the chiral spiro-catalyst (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) in anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes to form the active catalytic complex.

  • Substrate Addition: Lower the temperature to 0 °C. Add the aldehyde (1.5 mmol) and stir for 15 minutes to allow enamine formation.

  • Electrophilic Attack: Add the nitroalkene (1.0 mmol) dropwise. Maintain the reaction at 0 °C for 24 hours.

  • Isolation: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc (3 x 10 mL), dry over Na 2​ SO 4​ , and purify via flash chromatography.

Mechanism S1 Aldehyde + Spiro-Catalyst S2 Iminium Ion Formation (Reversible) S1->S2 -H2O S3 Enamine Intermediate (Si-Face Exposed) S2->S3 -H+ S4 Electrophilic Attack (Stereoselective) S3->S4 +Electrophile S5 Hydrolysis S4->S5 +H2O S6 Chiral Product + Catalyst S5->S6 S6->S1 Catalyst Recycle

Enamine activation cycle highlighting stereofacial shielding by the spirocyclic core.

Quantitative Data & Optimization

Causality in Optimization: Non-polar solvents (like Toluene) are critical because they prevent the disruption of crucial hydrogen-bonding networks in the transition state. Lowering the temperature to 0 °C reduces the conformational "breathing" of the spiro-core, effectively locking the enamine into a single reactive conformation and maximizing stereocontrol.

Table 1: Optimization of Asymmetric Michael Addition using Spiro-Catalyst
EntrySolventTemp (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1DCM25207885
2Toluene25208291
3 Toluene 0 20 89 96
4Toluene0108895
5THF0106572

Data summary demonstrating the critical role of non-polar solvents and thermal control in maximizing transition state rigidity.

Analytical Validation & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, Protocol B embeds a dual-checkpoint self-validating system:

  • Conversion Checkpoint: At t=4 hours, a 10 µL aliquot is analyzed via TLC (Hexane:EtOAc 3:1). The reaction is validated to proceed only if the aldehyde starting material spot (R f​ = 0.6) is depleted by >90%. If not, the system flags potential moisture contamination, which hydrolyzes the iminium intermediate prematurely.

  • Stereochemical Checkpoint: The protocol validates its own stereochemical integrity through an in-process chiral HPLC assay (Chiralpak AD-H column, Hexane/IPA 90:10). A 50 µL aliquot is quenched and analyzed. If the enantiomeric excess is <90%, it indicates thermodynamic epimerization; the batch is flagged for a temperature excursion, preventing the progression of sub-optimal material into downstream drug development phases.

References

  • [1] Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.[Link]

  • [2] National Center for Biotechnology Information. 1,9-Ditert-butyl-1,9-diazaspiro[5.5]undecane. PubChem Compound Summary for CID 59565047.[Link]

  • [4] Rolfe, A., et al. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.[Link]

  • [3] Verkade, J. M. M., et al. (2009). An Enantioselective Organocatalytic Approach to Both Enantiomers of Lasubine II. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Notes and Protocols: Leveraging 1,9-Diazaspiro[5.5]undecane as a Privileged Scaffold for Novel Therapeutic Ligands

Introduction: The Strategic Advantage of the 1,9-Diazaspiro[5.5]undecane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, thr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 1,9-Diazaspiro[5.5]undecane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensionality, and synthetic accessibility is paramount. The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged" structure, a term bestowed upon molecular frameworks that can serve as ligands for a variety of biological targets.[1] This dipiperidine system, spiro-fused at the 2-position of one ring and the 4-position of the other, provides a rigid three-dimensional arrangement for substituents, which is crucial for optimizing interactions with the intricate topographies of protein binding sites.[2]

The inherent sp³-rich nature of the 1,9-diazaspiro[5.5]undecane core offers an escape from the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved physicochemical properties such as solubility and metabolic stability.[3] This scaffold serves as a versatile template for the design of potent and selective modulators of various enzymes and receptors implicated in a wide range of pathologies, including metabolic disorders, cancer, and neuro-inflammatory conditions.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1,9-diazaspiro[5.5]undecane scaffold. We will delve into a general synthetic strategy for the core structure, present detailed protocols for the biological evaluation of its derivatives against key therapeutic targets, and discuss the structure-activity relationships (SAR) that govern their potency and selectivity.

Part 1: Synthesis of the 1,9-Diazaspiro[5.5]undecane Core

The synthesis of the 1,9-diazaspiro[5.5]undecane core can be achieved through various synthetic routes. A common and effective strategy involves a double Michael addition reaction, which allows for the efficient construction of the spirocyclic framework.[4]

Protocol 1: General Synthesis via Double Michael Addition

This protocol outlines a general, robust, and environmentally benign methodology for the synthesis of a substituted 1,9-diazaspiro[5.5]undecane derivative.

Objective: To synthesize a 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative as a foundational structure.

Causality: The double Michael addition is a powerful cascade reaction for forming multiple carbon-carbon bonds in a single step, leading to the rapid assembly of the complex spirocyclic system from acyclic precursors. The use of a mild base like diethylamine at ambient temperature makes this an accessible and efficient method.[4]

Materials:

  • N,N-dimethylbarbituric acid

  • 1,5-Diaryl-1,4-pentadien-3-one derivative (divinylketone)

  • Diethylamine

  • Dichloromethane (DCM)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (1.0 mmol) and the 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 mmol) in dichloromethane (10 mL).

  • Initiation: To the stirred solution, add diethylamine (0.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired diazaspiro[5.5]undecane derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and, if suitable crystals are obtained, X-ray crystallography to confirm the stereochemistry.[4]

Part 2: Therapeutic Applications and Biological Evaluation Protocols

The 1,9-diazaspiro[5.5]undecane scaffold has been successfully employed to develop ligands for a diverse array of therapeutic targets. Below, we detail the applications and provide step-by-step protocols for evaluating the biological activity of novel derivatives.

Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Diseases

Scientific Rationale: Acetyl-CoA Carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism, with two isoforms, ACC1 and ACC2. Dual inhibitors of ACC1 and ACC2 are being investigated as potential treatments for metabolic diseases such as obesity and type 2 diabetes.[1][2] The 1,9-diazaspiro[5.5]undecane scaffold has proven to be an excellent framework for developing potent dual ACC inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

  • Modifications at the 9-position of the diazaspiro core with aroyl substituents containing bicyclic fused heteroaryl groups have been shown to significantly influence ACC inhibition.[2]

  • While N-1 substitution can improve permeability, it often leads to a decrease in ACC inhibitory activity.[2]

  • A general trend observed is that potent ACC1 inhibition often correlates with strong ACC2 inhibition.[2]

Table 1: Bioactivity of 1,9-Diazaspiro[5.5]undecane-based ACC Inhibitors

Compound IDACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)NotesReference
1g 73Demonstrates potent dual inhibition.[1]
1h 115Shows very good dual ACC1 and ACC2 inhibition, comparable to compound 1g.[1]
1c --Used as a reference compound for SAR studies.[1]

This protocol describes a luminescence-based assay to measure the inhibitory activity of test compounds against ACC by quantifying the amount of ADP produced.

Objective: To determine the IC₅₀ value of a 1,9-diazaspiro[5.5]undecane derivative against ACC1 and/or ACC2.

Causality: The ADP-Glo™ assay is a robust and sensitive method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The luminescence signal is directly proportional to the amount of ADP, and therefore inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human ACC1 or ACC2 enzyme

  • Acetyl-CoA

  • ATP

  • Sodium bicarbonate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (1,9-diazaspiro[5.5]undecane derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., a known ACC inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in the assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of the plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding the reaction mixture to the wells. Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reaction Mix (ACC Enzyme, Acetyl-CoA, ATP, Bicarbonate) add_reagents Add Reaction Mix to Initiate prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds add_compounds->add_reagents incubation Incubate at 37°C add_reagents->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo incubation2 Incubate at RT add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence plot_data Plot Data and Determine IC₅₀ read_luminescence->plot_data

PARP-1 signaling pathway in DNA repair and the point of inhibition.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists for Obesity

Scientific Rationale: The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis and food intake. [1]Antagonists of MCH-R1 are being explored as potential anti-obesity therapeutics. The 1,9-diazaspiro[5.5]undecane scaffold has been successfully used to develop potent MCH-R1 antagonists. [1] Structure-Activity Relationship (SAR) Insights:

  • The spirocyclic core provides a rigid framework to orient substituents that interact with the MCH-R1 binding pocket.

  • Systematic modification of substituents on the diazaspiro scaffold has led to the identification of compounds with high potency.

Table 3: Bioactivity of 1,9-Diazaspiro[5.5]undecane-based MCH-R1 Antagonists

Compound IDMCH-R1 Kᵢ (nM)NotesReference
5a 1.2A potent MCH-R1 antagonist.[1]
5b 0.8Shows slightly improved potency over 5a.[1]
5c 0.5Demonstrates the highest potency in this series.[1]

This protocol describes a competitive binding assay to determine the affinity of test compounds for the MCH-R1.

Objective: To determine the inhibitory constant (Kᵢ) of a 1,9-diazaspiro[5.5]undecane derivative for the MCH-R1.

Causality: This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCH-R1. The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes from a cell line expressing the human MCH-R1 (e.g., CHO or HEK293 cells)

  • Radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH)

  • Test compounds (1,9-diazaspiro[5.5]undecane derivatives) dissolved in DMSO

  • Non-specific binding control (e.g., a high concentration of unlabeled MCH)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (no test compound) and non-specific binding.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Neurokinin-1 (NK1) Receptor Antagonists for Pain and Inflammation

Scientific Rationale: The neurokinin-1 (NK1) receptor is a GPCR that is the primary receptor for the neuropeptide Substance P. Antagonists of the NK1 receptor have therapeutic potential in the treatment of pain, inflammation, and emesis. [1]The 1,9-diazaspiro[5.5]undecane scaffold has been incorporated into effective NK1 receptor antagonists. [2] Structure-Activity Relationship (SAR) Insights:

  • The presence of a carbonyl group at the 2-position of the benzene-fused diazaspiro core can influence activity. [2]* Methylation of the diazaspiro scaffold can lead to a significant increase in potency. [2] Table 4: Bioactivity of 1,9-Diazaspiro[5.5]undecane-based NK1 Receptor Antagonists

Compound IDNK1 IC₅₀ (nM)NotesReference
9a -Parent compound for SAR studies.[2]
9b 54Introduction of a carbonyl at position 2 increases the IC₅₀.[2]
9c 2.0Methylation of 9a significantly improves potency.[2]
9d 1.9Methylation of 9b significantly improves potency.[2]

This protocol is similar to the MCH-R1 assay and is used to determine the affinity of test compounds for the NK1 receptor.

Objective: To determine the IC₅₀ and Kᵢ values of a 1,9-diazaspiro[5.5]undecane derivative for the NK1 receptor.

Materials:

  • Cell membranes from a cell line expressing the human NK1 receptor (e.g., U-373 MG cells)

  • Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P)

  • Test compounds (1,9-diazaspiro[5.5]undecane derivatives) dissolved in DMSO

  • Non-specific binding control (e.g., a high concentration of unlabeled Substance P)

  • Assay buffer (e.g., Tris-HCl, MnCl₂, BSA)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable cell line expressing the human NK1 receptor.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radiolabeled NK1 receptor ligand in the presence of increasing concentrations of the test compounds.

  • Equilibrium and Separation: Allow the binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

NK1 Receptor Signaling Pathway

G cluster_ligand Ligand Binding cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects cluster_inhibition Inhibition by 1,9-Diazaspiro[5.5]undecane Ligands substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds gq_protein Gq Protein Activation nk1r->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Neuronal Excitation, Inflammation, Emesis ca_release->cellular_response pkc->cellular_response antagonist 1,9-Diazaspiro[5.5]undecane NK1 Antagonist antagonist->nk1r Blocks Binding

NK1 receptor signaling cascade and the point of antagonist intervention.

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and valuable framework in the design of novel therapeutic ligands. Its inherent three-dimensionality and synthetic tractability provide a solid foundation for developing potent and selective modulators of a wide range of biological targets. The protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. Further exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles for the treatment of numerous diseases.

References

  • Kaur, H., & Singh, J. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]

  • Hiesinger, K., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry, 12(4), 536-553. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Islam, M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S3548–S3556. [Link]

  • Wang, Y., et al. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Chemistry, 14(10), 1106–1118. [Link]

  • Puig, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,9-Diazaspiro[5.5]undecane

Welcome to the technical support center for the synthesis of 1,9-diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,9-diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The 1,9-diazaspiro[5.5]undecane core is a key structural motif in a wide range of biologically active compounds, targeting conditions like obesity, pain, and various psychotic disorders.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with its synthesis and optimize your reaction yields.

General Synthetic Strategies: An Overview

The construction of the 1,9-diazaspiro[5.5]undecane core typically involves the formation of two piperidine rings fused at a central spirocyclic carbon. Several synthetic strategies have been developed, often employing tandem or multi-component reactions to build complexity efficiently. Common approaches include the double Michael addition of an amine to an α,β-unsaturated system, followed by reductive cyclization, or variations of the Pictet-Spengler reaction.[1][2]

Below is a generalized workflow illustrating a common synthetic approach.

Synthetic_Workflow cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Reduction & Deprotection A Piperidone Derivative D Tandem Michael Addition / Intramolecular Cyclization A->D Base/Catalyst B Acrylate or Equivalent (Michael Acceptor) B->D Base/Catalyst C Primary Amine (e.g., Benzylamine) C->D Base/Catalyst E Reduction of Amide/Imine D->E Reducing Agent (e.g., LiAlH4, BH3) F Deprotection (if necessary) E->F G Final Product: 1,9-Diazaspiro[5.5]undecane F->G

Caption: Generalized workflow for 1,9-diazaspiro[5.5]undecane synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Q1: My overall yield for the spirocyclization reaction is low. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.

Troubleshooting_Low_Yield cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Low Yield Observed check1 Incomplete Reaction? Monitor by TLC/LC-MS. Check for remaining starting material. start->check1 check2 Decomposition? Analyze crude mixture for degradation products. start->check2 check3 Stoichiometry Correct? Re-verify masses and molar equivalents of all reagents. start->check3 check4 Catalyst Inactive? Use fresh catalyst. Ensure inert conditions if required. start->check4 sol1 Increase reaction time or temperature. check1:f0->sol1 If Yes sol2 Screen alternative solvents or change temperature. check2:f0->sol2 If Yes sol3 Optimize reagent ratios. Consider slight excess of one reactant. check3:f0->sol3 If No sol4 Increase catalyst loading or screen different catalysts. check4:f0->sol4 If Suspected Reductive_Amination ketone Ketone/Aldehyde imine Imine/Iminium Ion ketone->imine + Amine (pH dependent) side_product Reduced Ketone/Aldehyde (Side Product) ketone->side_product + Strong Reducing Agent (e.g., NaBH4) amine Amine amine->imine imine->ketone - H2O product Desired Amine Product imine->product + Reducing Agent (e.g., NaBH(OAc)3)

Sources

Optimization

Identifying common impurities in 1,9-Diazaspiro[5.5]undecane synthesis

Technical Support Center: Identifying and Resolving Impurities in 1,9-Diazaspiro[5.5]undecane Synthesis Introduction 1,9-Diazaspiro[5.5]undecane is a privileged spirocyclic diamine scaffold frequently utilized as a build...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identifying and Resolving Impurities in 1,9-Diazaspiro[5.5]undecane Synthesis

Introduction 1,9-Diazaspiro[5.5]undecane is a privileged spirocyclic diamine scaffold frequently utilized as a building block in the development of therapeutics for obesity, pain management, and immune system disorders[1]. Due to its highly polar nature and the presence of two basic nitrogen atoms, the synthesis and purification of this scaffold are prone to specific, difficult-to-resolve impurity profiles. This technical guide provides drug development professionals with authoritative troubleshooting strategies, focusing on the causality of impurity formation, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Synthesis and Impurity Generation Workflow

G Start Diene Precursors RCM Ring-Closing Metathesis (Ru Catalyst) Start->RCM Crude Crude Spirocycle RCM->Crude Scavenge Ru Scavenging (THMP or Silica-DMT) Crude->Scavenge Imp1 Colored Ru Residues (Heavy Metal Impurity) Crude->Imp1 Coordination Purified Purified Intermediate Scavenge->Purified Acylation Derivatization (Acylation/Alkylation) Purified->Acylation Final Target 1,9-Diazaspiro [5.5]undecane Acylation->Final Imp2 Regioisomers (1-Acyl to 9-Acyl Shift) Acylation->Imp2 Rearrangement

Workflow of 1,9-Diazaspiro[5.5]undecane synthesis and points of common impurity generation.

Troubleshooting FAQs

Q1: Following the Ring-Closing Metathesis (RCM) step, my crude 1,9-diazaspiro[5.5]undecane is highly colored (dark brown/green). Standard silica column chromatography fails to remove this. Why does this happen, and how do I resolve it? Causality: The synthesis of the 1,9-diazaspiro[5.5]undecane ring system is typically achieved using RCM as the key macrocyclization step, which relies on Ruthenium (Ru) alkylidene catalysts (e.g., Grubbs' catalysts)[2]. The basic nitrogen atoms within the newly formed spirocyclic scaffold act as strong Lewis bases, coordinating tightly with the Lewis acidic Ru metal center. This coordination creates highly colored, polar Ru-amine complexes that streak and co-elute with the product during standard silica gel chromatography. Resolution: Do not rely on standard chromatography. Instead, implement a targeted chemical scavenging protocol. Treating the crude mixture with a water-soluble phosphine like THMP (tetrakis(hydroxymethyl)phosphonium chloride) forces the Ru to re-coordinate to the strongly chelating phosphine, forming a highly water-soluble complex that is easily removed via aqueous extraction[2].

Q2: During the derivatization of the scaffold, LC-MS analysis of my acylated product shows two distinct peaks with identical molecular weights (isobaric impurities). What is the mechanism behind this? Causality: You are observing a documented regioisomeric rearrangement. Literature reports an unusual rearrangement where an initially formed 1-acyl-1,9-diazaspiro[5.5]undecane migrates to the corresponding 9-acyl-1,9-diazaspiro[5.5]undecane[2]. Because the spiro[5.5] system places the two piperidine rings in close spatial proximity, an intramolecular or intermolecular acyl transfer can occur. This is driven by the thermodynamic preference of the less sterically hindered 9-position. Resolution: To prevent this impurity, acylation reactions must be performed under strict kinetic control (e.g., -78 °C to 0 °C) using non-nucleophilic bases (like DIPEA) to prevent base-catalyzed acyl migration.

Q3: I am attempting a halogen-mediated cyclization to form a related spiro scaffold, but the reaction fails or yields massive amounts of unidentifiable polymeric impurities. Why? Causality: While RCM is robust for [5.5] systems, attempting to synthesize related scaffolds (like 1,8-diazaspiro[4.5]decane) via "normal" bromination conditions often fails due to an aberrant bromine transfer reaction. An initially formed bromonium ion transfers to a neighboring basic nitrogen atom rather than undergoing the desired 5-endo cyclization[2]. This misdirected electrophilic activation leads to intermolecular cross-linking and oligomeric impurities. Resolution: Ensure the basic nitrogen is properly protected (e.g., as a Boc or Cbz carbamate) to eliminate its nucleophilicity, or perform the cyclization under strictly acidic conditions to protonate the free amine, thereby deactivating it toward the bromonium ion[2].

Quantitative Data: Impurity Profiling Summary

To establish a self-validating analytical system, monitor the following critical quality attributes (CQAs) during the synthesis.

Impurity TypeOrigin StepDetection MethodDiagnostic SignalAcceptable Limit
Ruthenium Residues RCM CyclizationICP-MSRu isotope mass (m/z 101, 102)< 10 ppm
9-Acyl Rearrangement Product DerivatizationUPLC-MS / 2D NMRIsobaric shift; HMBC correlation to C9< 1.0% (Area)
Des-Boc Intermediate DeprotectionLC-MS (ESI+)[M+H]+ minus 100 Da (loss of Boc)< 0.5% (Area)
Bromamine Byproducts Halogen CyclizationLC-MS / 1H NMRIsotopic pattern (1:1 ratio for 79Br/81Br)Not Detected

Experimental Protocols

Protocol 1: Self-Validating Ruthenium Scavenging & Workup Objective: Complete removal of highly colored ruthenium residues post-RCM to prevent downstream catalyst poisoning[2]. Validation Mechanism: Visual color change (dark brown to pale yellow) coupled with post-workup ICP-MS analysis.

  • Quenching: Upon completion of the RCM reaction (typically in CH2Cl2), cool the reaction mixture to room temperature. Add ethyl vinyl ether (50 equivalents relative to the Ru catalyst) and stir for 30 minutes to quench the active alkylidene species.

  • Scavenger Addition: Add a 1.0 M aqueous solution of THMP (tetrakis(hydroxymethyl)phosphonium chloride) (20 equivalents relative to the Ru catalyst).

  • Biphasic Heating: Add triethylamine (to neutralize the THMP solution) and vigorously stir the biphasic mixture at 40 °C for 12 hours. Causality: Heating accelerates the ligand exchange, displacing the spirocyclic diamine from the Ru center in favor of the phosphine.

  • Phase Separation: Transfer to a separatory funnel. The aqueous layer will contain the dark Ru-THMP complex. Extract the organic layer with water (3 x 50 mL) until the aqueous wash is completely colorless.

  • Validation: Concentrate the organic layer. The resulting 1,9-diazaspiro[5.5]undecane intermediate should be a pale yellow or colorless oil. Submit a 1 mg sample for ICP-MS to confirm Ru levels are < 10 ppm.

Protocol 2: UPLC-MS Profiling for Acyl Rearrangement Impurities Objective: Identify and quantify the 1-acyl vs. 9-acyl-1,9-diazaspiro[5.5]undecane ratio[2]. Validation Mechanism: Chromatographic resolution of isobaric peaks using a sub-2-micron stationary phase.

  • Sample Preparation: Dissolve 1 mg of the acylated spirocycle in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Column Selection: Use a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Causality: The high plate count of sub-2-micron particles is required to separate the structurally similar 1-acyl and 9-acyl regioisomers.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor via ESI+ in MRM mode. The thermodynamically favored 9-acyl impurity typically elutes slightly later than the kinetically formed 1-acyl product due to differences in the solvent-accessible polar surface area.

References

  • Title: Synthesis of four novel natural product inspired scaffolds for drug discovery Source: nih.gov URL:

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: nih.gov URL:

Troubleshooting

Technical Support Center: 1,9-Diazaspiro[5.5]undecane Synthesis &amp; Functionalization

Expert Troubleshooting Guide for Privileged Spirocyclic Scaffolds Introduction The 1,9-diazaspiro[5.5]undecane core is a highly privileged spirocyclic dipiperidine scaffold, widely utilized in drug discovery for targets...

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting Guide for Privileged Spirocyclic Scaffolds

Introduction

The 1,9-diazaspiro[5.5]undecane core is a highly privileged spirocyclic dipiperidine scaffold, widely utilized in drug discovery for targets ranging from acetyl-CoA carboxylase (obesity) to novel pain therapeutics[1]. However, its unique three-dimensional architecture—specifically the extreme steric disparity between the N1 and N9 positions—presents significant synthetic challenges. This guide addresses the most common points of failure during the synthesis and functionalization of this scaffold, providing mechanistically grounded solutions.

Section 1: Ring-Closing Metathesis (RCM) & Catalyst Trapping

Q: My RCM cyclization to form the diazaspiro core is stalling at ~50% conversion, yielding black, intractable tars instead of the desired product. What is the mechanistic failure? A: You are likely running the reaction at too high of a concentration. The diolefin precursor to the 1,9-diazaspiro[5.5]undecane system is highly flexible. At standard concentrations (e.g., 0.1 M), intermolecular cross-metathesis outcompetes the desired intramolecular ring closure, leading to oligomeric tars[2]. Causality & Solution: To drive the kinetic preference toward intramolecular cyclization, the reaction must be run under high-dilution conditions (< 0.01 M). Additionally, the steric bulk of the intermediate requires a highly active catalyst; Grubbs II is strongly preferred over Grubbs I.

Q: After the RCM step, my product is persistently contaminated with a dark brown/green color, and NMR shows broad, unresolved peaks. Standard silica chromatography is failing. How do I remove the ruthenium residues? A: The basic secondary and tertiary amines of the 1,9-diazaspiro[5.5]undecane core act as excellent bidentate or monodentate ligands for soft ruthenium species. This strong Ru-amine chelation outcompetes the weak hydrogen-bonding of standard silica gel, causing the metal-product complex to streak through the column. Causality & Solution: You must introduce a scavenger with a thermodynamically higher affinity for Ruthenium than your spirocyclic amines. Jenkins et al. successfully reported that specialized workups are mandatory for this scaffold[2]. Using a dimercaptotriazine-functionalized silica (DMT-Silica) or an excess of DMSO effectively displaces the spiro-amines from the metal center, allowing for clean separation.

RCM_Workflow A Diolefin Precursor (Dilute < 0.01 M) B Grubbs II Catalyst (CH2Cl2, Reflux) A->B Add Catalyst C RCM Intermediate (Ru-Carbene) B->C Metathesis D 1,9-Diazaspiro[5.5]undecene + Ru Residues C->D Intramolecular Ring Closure G Oligomers (High Conc. Failure) C->G Intermolecular Cross-Metathesis E Ru Scavenging (DMT-Silica / DMSO) D->E Quench F Pure Scaffold (Pale Yellow/Clear) E->F Filtration

Fig 1. RCM workflow for 1,9-diazaspiro[5.5]undecane highlighting concentration-dependent pathways.

Section 2: The "Wandering Acyl" Phenomenon

Q: I successfully acylated the N1 position, but after workup and storage, NMR indicates the acyl group has migrated entirely to the N9 position. Is my compound degrading? A: Your compound is not degrading; it is undergoing a well-documented thermodynamic rearrangement. Jenkins et al. reported the unusual, spontaneous rearrangement of 1-acyl-1,9-diazaspiro[5.5]undecane to the corresponding 9-acyl derivative[3]. Causality & Solution: The N1 nitrogen is situated immediately adjacent to the quaternary spiro carbon (C6). Acylating N1 introduces massive A-1,3 steric strain. Conversely, the N9 position is relatively unhindered. Under mildly basic conditions or thermal stress, the flexible spirocycle adopts a conformation that allows the N9 lone pair to attack the N1-amide carbonyl. This proximity-driven transamidation relieves the steric penalty, transferring the acyl group to the thermodynamically favored N9 position. To prevent this, N9 must be protected with a non-migrating group (e.g., Boc) before functionalizing N1.

Acyl_Migration Node1 1-Acyl-1,9-diazaspiro[5.5]undecane (Sterically Hindered N1) Node2 Transannular Interaction (Proximity-Driven) Node1->Node2 Base / Heat (Relief of Strain) Node3 9-Acyl-1,9-diazaspiro[5.5]undecane (Thermodynamically Stable N9) Node2->Node3 Acyl Transfer (Transamidation)

Fig 2. Mechanism of the proximity-driven 1-acyl to 9-acyl transamidation rearrangement.

Section 3: Regioselective Functionalization

Q: How can I selectively functionalize N9 without using protecting groups on N1? A: You can achieve excellent regioselectivity by exploiting the inherent kinetic differences between the two nitrogen atoms. Causality & Solution: Because N1 is shielded by the adjacent spiro center, its nucleophilicity is significantly lower than that of N9. By dropping the reaction temperature to -78 °C and strictly limiting the electrophile to 1.0 equivalent, the activation energy required to attack via the hindered N1 position becomes insurmountable, allowing N9 to react almost exclusively.

Quantitative Data Summary

The following table summarizes the critical thermodynamic and kinetic parameters that dictate the behavior of the 1,9-diazaspiro[5.5]undecane scaffold during synthesis.

ParameterN1 PositionN9 PositionCausality / Mechanistic Note
Steric Environment Highly HinderedUnhinderedN1 is adjacent to the quaternary spiro C6 carbon.
Relative Nucleophilicity LowHighKinetic preference dictates N9 reacts >95% faster at -78 °C.
Acyl Thermodynamic Stability UnstableHighly StableSevere A-1,3 strain at N1 drives the 1-acyl to 9-acyl migration[3].
Ru-Scavenging Recovery (Standard SiO₂) < 40% Yield< 40% YieldBasic amines strongly chelate Ru, causing the product to streak.
Ru-Scavenging Recovery (DMT-Silica) > 95% Yield> 95% YieldThiol/triazine groups thermodynamically outcompete amine-Ru chelation.

Validated Experimental Protocols

Protocol 1: High-Dilution RCM and Ruthenium Scavenging

This self-validating protocol ensures complete cyclization while preventing Ru-amine chelation.

  • Preparation: Dissolve the diolefin precursor in anhydrous CH₂Cl₂ to achieve a final concentration of strictly < 0.01 M . Validation Check: High dilution heavily favors intramolecular cyclization over intermolecular oligomerization.

  • Catalysis: Degas the solution with Argon for 15 minutes. Add Grubbs II catalyst (5–10 mol%). Reflux under Argon for 12–16 hours.

  • Quenching & Scavenging: Cool the reaction to room temperature. Add 5 equivalents (relative to the Ru catalyst) of SiliaBond DMT (dimercaptotriazine silica) or DMSO. Stir vigorously for 12 hours. Validation Check: The solution should transition from a dark brown/green to a pale yellow suspension as the strong coordinating groups displace the spirocyclic amines from the Ru center.

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing thoroughly with CH₂Cl₂. Concentrate the filtrate in vacuo to yield the clean spirocyclic core.

Protocol 2: Regioselective N9-Acylation of the Unprotected Scaffold

Exploiting kinetic disparities to achieve site-selective functionalization.

  • Cooling: Dissolve the unprotected 1,9-diazaspiro[5.5]undecane in anhydrous THF and cool the vessel to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Add exactly 1.0 equivalent of the acyl chloride or anhydride dropwise over 30 minutes. Validation Check: The ultra-low temperature exaggerates the kinetic difference between the sterically hindered N1 and the accessible N9, preventing over-acylation.

  • Equilibration: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Avoid prolonged exposure to strong bases or elevated temperatures during workup to prevent any potential acyl migration pathways.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Chemistry of Heterocyclic Compounds, vol. 53, no. 8, 2017, pp. 827–845.[Link]

  • Jenkins, I. D., et al. "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, vol. 74, no. 3, 2009, pp. 1304–1313.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1,9-Diazaspiro[5.5]undecane Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific physical and chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific physical and chemical nuances of working with 1,9-Diazaspiro[5.5]undecane dihydrochloride in solution.

This spirocyclic diamine is a highly valuable "privileged scaffold" in medicinal chemistry, often utilized to improve the pharmacokinetic properties of drug candidates[1]. However, its dual secondary amines and specific pKa profile introduce unique stability challenges during assay preparation and long-term storage.

Part 1: Diagnostic Troubleshooting Logic

When you observe an unexpected drop in compound concentration, the formation of impurities, or erratic assay results, use the diagnostic logic tree below to isolate the root cause.

Troubleshooting Start Impurity Detected or Assay Drop in Solution pH_Check Is Solution pH > 7.5? Start->pH_Check Oxidation_Check Are trace metals or light present? pH_Check->Oxidation_Check No Base_Issue Free Base Precipitation or CO2 Carbamate Formation pH_Check->Base_Issue Yes Oxidation_Issue N-Oxidation to Hydroxylamine/Nitrone Oxidation_Check->Oxidation_Issue Yes Thermal_Issue Thermal Degradation (Spiro-cleavage) Oxidation_Check->Thermal_Issue No Fix_Base Adjust pH < 6.0 Degas with N2 Base_Issue->Fix_Base Fix_Ox Use Amber Vials Add 1mM EDTA Oxidation_Issue->Fix_Ox Fix_Therm Store at 4°C or -20°C Thermal_Issue->Fix_Therm

Figure 1: Logical decision tree for troubleshooting 1,9-Diazaspiro[5.5]undecane stability issues.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my 1,9-Diazaspiro[5.5]undecane dihydrochloride stock solution degrade over time, showing a yellow tint? Causality: The 1,9-diazaspiro[5.5]undecane scaffold contains two secondary amines[1]. In aqueous solutions exposed to ambient oxygen and light, secondary amines are highly susceptible to photo-oxidative degradation. This radical-mediated process forms N-oxides, hydroxylamines, or nitrone species. Furthermore, trace transition metals present in standard laboratory buffers (or leached from low-quality glassware) act as catalysts for this oxidation. Actionable Fix: Prepare stock solutions in degassed, LC-MS grade water. Store the solutions in amber glass vials to prevent photolysis. If your downstream biological application permits, add a metal chelator like EDTA (0.1 - 1.0 mM) to the buffer to sequester catalytic transition metals.

Q2: I observe micro-precipitation when diluting the aqueous stock into my assay buffer at pH 8.0. What causes this? Causality: The dihydrochloride salt form ensures high aqueous solubility by protonating both piperidine nitrogens (molecular weight 227.17 g/mol as the dihydrochloride salt)[2]. When diluted into a buffer at pH 8.0 or higher, the equilibrium shifts rapidly toward the mono-protonated or fully unprotonated free base. The free base of this spirocyclic diamine is significantly more lipophilic and less soluble in water. Additionally, at basic pH, unprotected secondary amines can react with dissolved atmospheric CO₂ to form insoluble carbamate salts. Actionable Fix: Maintain the working solution pH below 7.0 if high concentrations (>1 mM) are required. If a pH of 8.0 is mandatory for your assay, you must keep the compound concentration strictly below its free-base solubility limit and utilize a co-solvent such as 1-5% DMSO to maintain homogenous solvation.

Q3: During stability testing, my LC-MS peaks are splitting and tailing severely. Is the compound degrading? Causality: Not necessarily. Peak tailing is a notorious chromatographic artifact when analyzing secondary diamines on standard C18 columns. The basic nitrogens undergo secondary electrostatic interactions with residual, unendcapped silanols on the silica stationary phase. This causes peak broadening and splitting that mimics the appearance of degradation products. Actionable Fix: Switch to a High-pH stable C18 column using a mobile phase modified with 0.1% ammonium hydroxide (pH ~10) to keep the analyte fully unprotonated during the run. Alternatively, use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is inherently superior for retaining and resolving highly polar dihydrochloride salts.

Part 3: Standard Operating Procedure (SOP) for Solution Stress Testing

To validate your analytical methods and understand the intrinsic stability of the spiro scaffold, you must evaluate hydrolysis, oxidation, and photolysis according to the [3].

Self-Validating Protocol Design

To ensure this protocol is a self-validating system, every stressed sample must be analyzed alongside a Time-Zero (T0) control and a Temperature Control (stock incubated at 60°C without stress reagents). You must calculate Mass Balance : the sum of the remaining parent API peak area and all emergent degradation peak areas must equal 95-105% of the T0 parent peak area. A failure to achieve mass balance indicates that volatile degradants were lost or that degradants are not ionizing under the chosen MS conditions, requiring a shift to UV detection (e.g., 210 nm).

Experimental Workflow

StabilityWorkflow Prep Prepare 1.0 mg/mL Aqueous Stock Acid Acid Stress 0.1N HCl, 60°C Prep->Acid Base Base Stress 0.1N NaOH, 60°C Prep->Base Ox Oxidative Stress 3% H2O2, 25°C Prep->Ox Photo Photolytic Stress UV/Vis (ICH Q1B) Prep->Photo Quench Quench & Neutralize Samples Acid->Quench Base->Quench Ox->Quench Photo->Quench Analyze LC-MS/MS Analysis (HILIC or High-pH C18) Quench->Analyze

Figure 2: ICH Q1A(R2) compliant forced degradation workflow for solution stability testing.

Step-by-Step Methodology:
  • Stock Preparation: Accurately weigh the 1,9-Diazaspiro[5.5]undecane dihydrochloride solid. (Critical Note: The salt is highly hygroscopic; equilibrate the sealed vial to room temperature in a desiccator for 30 minutes before opening to prevent water condensation from skewing your molarity). Dissolve in HPLC-grade water to a final concentration of 1.0 mg/mL.

  • Acidic Hydrolysis: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 N HCl. Seal tightly and incubate at 60°C for 7 days.

  • Basic Hydrolysis: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 N NaOH. Seal tightly and incubate at 60°C for 7 days.

  • Oxidative Stress: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 3% H₂O₂. Incubate in the dark at 25°C for 24 hours.

  • Photolytic Stress: Place 2.0 mL of stock in a clear quartz vial. Expose to UV/Vis light targeting an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/m²[3].

  • Quenching & Analysis: Neutralize the acid/base samples with equimolar NaOH/HCl respectively. Quench the oxidative samples with an excess of sodium thiosulfate. Analyze all samples via LC-MS/MS against the freshly prepared T0 control.

Part 4: Quantitative Data Presentation

The table below summarizes the expected degradation kinetics and primary degradants of 1,9-Diazaspiro[5.5]undecane dihydrochloride under the forced degradation conditions outlined above.

Stress ConditionReagent / EnvironmentDuration & TempExpected Degradation (%)Primary Degradants
Acidic Hydrolysis 0.1 N HCl7 days, 60°C< 5%Stable (Spiro core remains intact)
Basic Hydrolysis 0.1 N NaOH7 days, 60°C5 - 10%Minor ring-opened products
Oxidation 3% H₂O₂24 hours, 25°C15 - 30%N-oxides, Hydroxylamines
Photolysis UV/Vis Light (ICH Q1B)~7 days, 25°C10 - 20%Radical cleavage products
Thermal Aqueous Solution7 days, 60°C< 2%Stable

Note: The spirocyclic carbon center is highly resistant to acidic hydrolysis compared to standard aminals or acetals, making the scaffold exceptionally robust at low pH.

References

  • International Council for Harmonisation. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Database.[Link]

  • National Center for Biotechnology Information. "1,9-Diazaspiro[5.5]undecane dihydrochloride." PubChem Compound Summary for CID 117667027.[Link]

  • F.J.J. de Kanter, et al. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." PubMed Central (PMC).[Link]

Sources

Troubleshooting

Procedures for scaling up 1,9-diazaspiro[5.5]undecane synthesis

Technical Support Center: Scaling Up 1,9-Diazaspiro[5.5]undecane Synthesis Welcome to the Technical Support Center for the synthesis of the 1,9-diazaspiro[5.5]undecane scaffold. As drug discovery increasingly relies on h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 1,9-Diazaspiro[5.5]undecane Synthesis

Welcome to the Technical Support Center for the synthesis of the 1,9-diazaspiro[5.5]undecane scaffold. As drug discovery increasingly relies on high-Fsp3, three-dimensional architectures to improve pharmacokinetic properties and receptor complementarity, spirocyclic diamines have emerged as privileged structures. However, scaling up the synthesis of these natural-product-inspired scaffolds from milligram to multigram (5–20 g) quantities presents unique thermodynamic and mechanistic challenges.

This guide provides field-proven troubleshooting strategies, focusing on the critical Ring-Closing Metathesis (RCM) step, protecting group migrations, and ruthenium catalyst scavenging.

Strategic Workflow for Scale-Up

RCM_Workflow A 1. Diene Precursor (Orthogonally Protected) B 2. Ring-Closing Metathesis (Grubbs II Catalyst) A->B DCM, Reflux, N2 Sparging C 3. Ruthenium Scavenging (Colorimetric Check) B->C Add Scavenger (e.g., THMP) D 4. Catalytic Hydrogenation (Alkene Reduction) C->D Filter through Silica E 5. 1,9-Diazaspiro[5.5]undecane (Purified Scaffold) D->E H2, Pd/C, MeOH

Workflow for the scale-up synthesis of 1,9-diazaspiro[5.5]undecane via Ring-Closing Metathesis.

Troubleshooting & FAQs

Q1: Why does the Ring-Closing Metathesis (RCM) reaction stall at 60-70% conversion during a 10-gram scale-up, despite working perfectly on a 100-mg scale? A1: This is a classic thermodynamic issue related to ethylene gas entrapment. RCM is an equilibrium-driven process that relies on the expulsion of ethylene gas to drive the reaction forward (). On a small scale, ethylene easily escapes the solvent (usually dichloromethane, DCM). On a larger scale, the increased hydrostatic pressure and volume cause ethylene to remain dissolved, shifting the equilibrium backward and stalling the reaction. Causality & Solution: To force the equilibrium toward the spirocycle, you must actively remove the ethylene. Implement subsurface sparging with an inert gas (N2 or Argon) during the reflux, or conduct the reaction under a slight, controlled vacuum. Additionally, split your Grubbs II catalyst loading into two or three portions (e.g., 2 mol% initially, 1 mol% after 4 hours) to combat thermal degradation of the active alkylidene species over prolonged reaction times.

Q2: Post-RCM, our spirocyclic intermediate is contaminated with dark brown/black residues that ruin the subsequent Pd/C hydrogenation step. How can we efficiently remove Ruthenium on a large scale without massive chromatography columns? A2: Ruthenium byproducts from Grubbs catalysts are highly colored and notoriously coordinate to basic amines like those in the 1,9-diazaspiro[5.5]undecane scaffold. If left in the mixture, these residues act as potent catalyst poisons for the palladium-on-carbon (Pd/C) used in the subsequent alkene reduction. Causality & Solution: You must use a chemical scavenger that outcompetes your product for the Ruthenium. A highly effective, scalable workup utilizes tris(hydroxymethyl)phosphine (THMP) or a water-soluble isocyanide (). These reagents strongly coordinate to the Ru metal center, forming highly polar complexes that are easily washed away in an aqueous phase or trapped on a short silica plug, leaving your spirocycle intact and ready for hydrogenation.

Q3: We observed an unexpected mass/NMR profile during the orthogonal protection sequence. It appears the acyl/Boc group has migrated. Is this common? A3: Yes. An unusual, yet documented, rearrangement of a 1-acyl-1,9-diazaspiro[5.5]undecane to the corresponding 9-acyl-1,9-diazaspiro[5.5]undecane occurs under certain conditions (). Causality & Solution: This migration is driven entirely by steric relief. The N1 position is directly adjacent to the spirocyclic quaternary carbon, making it highly sterically hindered. The N9 position is significantly less hindered. Under basic or thermal stress, the acyl group migrates to the thermodynamic sink (the N9 position). To prevent this, install bulky, migration-resistant protecting groups (like Cbz) at the N1 position early in the synthesis, or intentionally protect the N9 position first to block the migration pathway.

Quantitative Data: Ruthenium Scavenging Efficiency

To ensure the success of the downstream hydrogenation, Ruthenium levels must be reduced to <50 ppm. The table below compares the efficacy of various scavenging techniques during a 10-gram scale RCM of the spirocyclic diene.

Scavenger StrategyEquivalents (relative to Ru)Residual Ru (ppm)Product Yield Recovery (%)Process Scalability & Notes
Silica Plug (Control) N/A>2000 ppm65%Poor; product traps on silica with Ru.
DMSO / Silica 10.0 eq~150 ppm82%Moderate; cost-effective but requires multiple passes.
THMP (Tris(hydroxymethyl)phosphine) 5.0 eq<50 ppm88%Excellent; requires a simple aqueous wash.
Isocyanide-functionalized Resin 3.0 eq<10 ppm92%Excellent; simple filtration, but resin is expensive.

Self-Validating Experimental Protocol: RCM and Hydrogenation Scale-Up (10g Scale)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the specific checkpoint criteria are met.

Step 1: Ring-Closing Metathesis (RCM)

  • Charge a 1 L 3-neck round-bottom flask with the orthogonally protected diene precursor (10.0 g, ~30 mmol) and anhydrous DCM (500 mL). Note: A 0.06 M concentration is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Equip the flask with a reflux condenser and a subsurface gas sparging tube. Sparge with Argon for 15 minutes.

  • Add Grubbs 2nd Generation Catalyst (0.51 g, 2 mol%). Heat the mixture to a gentle reflux (40 °C) while maintaining a slow, continuous Argon sparge to sweep away ethylene gas.

  • Checkpoint 1 (In-Process Control): After 4 hours, pull a 0.1 mL aliquot. Evaporate and analyze via 1H NMR. The terminal alkene protons (~5.0-5.2 ppm) must be <5% relative to the internal spirocyclic alkene protons (~5.6 ppm). If >5%, add an additional 1 mol% catalyst and reflux for 2 hours.

Step 2: Ruthenium Scavenging

  • Cool the reaction mixture to room temperature. Add THMP (1.0 M in water, 5.0 equivalents relative to total Ru catalyst used).

  • Stir vigorously for 12 hours at room temperature.

  • Checkpoint 2 (Visual & Phase Control): The organic phase should transition from a dark, opaque brown to a clear, pale yellow. If the DCM layer remains dark brown, add 2.0 more equivalents of THMP and stir for 4 additional hours.

  • Transfer to a separatory funnel, wash with water (3 x 100 mL) to remove the water-soluble Ru-THMP complexes, dry the organic layer over MgSO4, and concentrate under reduced pressure.

Step 3: Catalytic Hydrogenation

  • Dissolve the crude spirocyclic alkene in HPLC-grade Methanol (100 mL).

  • Carefully add 10% Pd/C (1.0 g, 10 wt%).

  • Purge the vessel with N2 (3x), then with H2 (3x). Stir vigorously under a balloon of H2 gas at room temperature for 12 hours.

  • Checkpoint 3 (Validation): Filter a 0.5 mL aliquot through a syringe filter. Analyze via LC-MS or 1H NMR. The alkene peak at ~5.6 ppm must be completely absent. The mass should reflect the addition of +2 Da.

  • Filter the entire mixture through a pad of Celite to remove Pd/C, washing with excess Methanol. Concentrate to yield the protected 1,9-diazaspiro[5.5]undecane scaffold.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. URL:[Link]

  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Van Le, P., Nikolakopoulos, G., Leone, P. d. A., White, R. H., & Quinn, R. J. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(3), 1304-1313. URL:[Link]

Reference Data & Comparative Studies

Validation

Scaffold Profiling: 1,9-Diazaspiro[5.5]undecane vs. Alternative Spirocycles

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures has fundamentally reshaped modern drug discovery. This "escape from flatland" is driven by the need for improved targ...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures has fundamentally reshaped modern drug discovery. This "escape from flatland" is driven by the need for improved target selectivity, enhanced metabolic stability, and greater receptor/ligand complementarity. Among these 3D architectures, spirocyclic scaffolds—where two rings are fused at a single quaternary carbon—have emerged as privileged motifs.

As a Senior Application Scientist, I have evaluated numerous spirocyclic systems. This guide provides an objective, data-driven comparison of 1,9-diazaspiro[5.5]undecane against other prominent spirocycles (such as the highly strained [3.3] and [4.5] systems), detailing their physicochemical profiles, target engagement mechanisms, and the self-validating experimental protocols required to benchmark their performance.

The structural geometry of a spirocycle dictates its vector angles—the trajectories along which substituents are projected into a target's binding pocket. The 1,9-diazaspiro[5.5]undecane scaffold consists of two six-membered piperidine-like rings. Unlike highly strained, lower-order spirocycles, the [5.5] system adopts stable chair conformations, providing a unique balance of rigidity and spatial flexibility.

Table 1: Comparative Physicochemical & Structural Properties
Feature / Property1,9-Diazaspiro[5.5]undecane2,6-Diazaspiro[3.3]heptane6,7-Diazaspiro[4.5]decane
Ring Architecture 6-membered / 6-membered4-membered / 4-membered5-membered / 6-membered
Conformational Strain Low (Flexible chair-chair flips)High (Rigid, planar-like rings)Moderate
Substituent Vector Angle ~109.5° (Tetrahedral projection)~180° (Linear exit vectors)~120°–140° (Asymmetric)
Lipophilicity (logP impact) Higher (Increased carbon count)Lower (Highly compact)Moderate
Metabolic Stability High (Steric shielding of amines)Moderate (Susceptible to ring-opening)High
Primary Target Applications ACC, PARP-1, MCH-R1PARP-1 (e.g., Olaparib analogs)Underexplored / Novel targets

Causality in Scaffold Selection: When designing inhibitors for deep, expansive binding pockets (such as Acetyl-CoA Carboxylase or PARP-1), the linear 180° projection of a [3.3] spirocycle often fails to capture peripheral hydrogen-bonding opportunities. In contrast, the tetrahedral ~109.5° projection of the 1,9-diazaspiro[5.5]undecane core allows functional groups to sweep a broader volume of the binding pocket, maximizing van der Waals interactions and improving binding affinity .

Target Engagement & Mechanistic Pathways

To illustrate the functional superiority of the [5.5] scaffold in specific contexts, we examine its role in Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibition. While substituting the piperazine ring of Olaparib with a diazaspiro[3.3]heptane improves selectivity, utilizing a larger 1,9-diazaspiro[5.5]undecane core can induce allosteric shifts that lead to potent "PARP trapping"—a state where the enzyme is locked onto the DNA, resulting in synthetic lethality in cancer cells .

PARP1_Pathway DNA_Damage DNA Damage Event PARP1_Recruit PARP-1 Recruitment & Activation DNA_Damage->PARP1_Recruit NAD_Binding NAD+ Binding Pocket (Catalytic Domain) PARP1_Recruit->NAD_Binding PARylation PARylation & DNA Repair NAD_Binding->PARylation Normal Function Spiro_Scaffold 1,9-Diazaspiro[5.5]undecane Derivative Spiro_Scaffold->NAD_Binding Competitive Binding (High Affinity via 3D Orientation) Trapping PARP Trapping on DNA (Synthetic Lethality) Spiro_Scaffold->Trapping Allosteric Modulation Trapping->PARylation Inhibition

Figure 1: Mechanism of PARP-1 inhibition and DNA trapping by 1,9-diazaspiro[5.5]undecane derivatives.

Experimental Methodologies: Validating Scaffold Performance

To objectively validate the bioactivity of 1,9-diazaspiro[5.5]undecane derivatives against other spirocycles, we deploy self-validating, high-throughput assay systems. The following protocols are engineered to eliminate false positives and provide direct causality between molecular structure and enzymatic inhibition.

Protocol A: Chemiluminescent PARP-1 Inhibition Assay

Causality Check: Traditional PARP assays rely on hazardous radioactive ³²P-NAD⁺. We utilize a chemiluminescent platform with biotinylated NAD⁺. This creates a self-validating signal amplification system: only true enzymatic PARylation will incorporate biotin, which is subsequently bound by Streptavidin-HRP, ensuring the luminescent readout is directly proportional to enzyme activity.

  • Substrate Preparation: Coat a 96-well high-bind microplate with histone proteins and activated (nicked) DNA. Rationale: PARP-1 requires damaged DNA for allosteric activation; omitting this step results in zero baseline activity.

  • Enzyme Addition: Add 0.5 U/well of recombinant human PARP-1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Dosing: Introduce the spirocyclic compounds in a 10-point concentration gradient (1 nM to 10 µM) and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM biotinylated NAD⁺ to initiate the reaction. Incubate at room temperature for exactly 30 minutes.

  • Detection: Wash the plate 3x with PBS-T to remove unreacted NAD⁺. Add Streptavidin-HRP (1:1000) for 30 minutes, wash again, and add ECL substrate. Quantify luminescence using a microplate reader.

HTS_Workflow Substrate 1. Substrate Prep (Histones + DNA) Enzyme 2. PARP-1 Enzyme Addition Substrate->Enzyme Compound 3. Spirocycle Dosing (Concentration Gradient) Enzyme->Compound Reaction 4. Initiate Reaction (Biotinylated NAD+) Compound->Reaction Detection 5. Chemiluminescent Quantification Reaction->Detection

Figure 2: Step-by-step experimental workflow for the PARP-1 chemiluminescent inhibition assay.

Protocol B: Radiometric Acetyl-CoA Carboxylase (ACC) Assay

Causality Check: 1,9-diazaspiro[5.5]undecane derivatives are also potent ACC inhibitors. Because ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a radiometric ¹⁴C-bicarbonate incorporation assay provides the highest temporal resolution for enzyme kinetics, avoiding the interference often seen in coupled-enzyme fluorescent assays.

  • Buffer Setup: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM ATP, and 0.5 mM acetyl-CoA.

  • Incubation: Pre-incubate purified ACC enzyme with the spirocyclic inhibitor for 15 minutes at 37°C. Rationale: 37°C ensures physiological relevance for binding kinetics.

  • Initiation: Add 10 mM NaH¹⁴CO₃ to initiate carboxylation. Incubate for 30 minutes.

  • Quenching (Critical Step): Stop the reaction by adding 10% HCl. Rationale: Acidification not only denatures the enzyme but volatilizes all unreacted NaH¹⁴CO₃ as ¹⁴CO₂ gas. This self-validating step guarantees that any remaining radioactivity is strictly covalently bound malonyl-CoA.

  • Quantification: Transfer the quenched mixture to scintillation vials, add scintillation fluid, and measure via liquid scintillation counting (LSC).

Conclusion

While compact spirocycles like 2,6-diazaspiro[3.3]heptane offer excellent rigidity and lower lipophilicity, the 1,9-diazaspiro[5.5]undecane scaffold provides unparalleled spatial coverage. Its tetrahedral exit vectors allow medicinal chemists to probe deep, complex binding pockets that linear spirocycles cannot reach. By leveraging rigorous, self-validating assays—such as chemiluminescent PARP-1 profiling and radiometric ACC quantification—drug development professionals can confidently benchmark these privileged 3D architectures against traditional planar therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. URL:[Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. URL:[Link]

Comparative

Validating the Bioactivity of 1,9-Diazaspiro[5.5]undecane: A Comparative Guide for Drug Discovery

The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently requires medicinal chemists to move away from flat, two-dimensional heterocycles like piperazine. The 1,9-diazaspiro[5.5]undec...

Author: BenchChem Technical Support Team. Date: March 2026

The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently requires medicinal chemists to move away from flat, two-dimensional heterocycles like piperazine. The 1,9-diazaspiro[5.5]undecane scaffold—a rigid, spirocyclic diamine—has emerged as a 1[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), this scaffold enhances three-dimensional vector alignment, improving target selectivity and metabolic stability compared to traditional bioisosteres[2].

As an Application Scientist, I have structured this guide to objectively compare the bioactivity of 1,9-diazaspiro[5.5]undecane derivatives against traditional scaffolds and to provide self-validating, step-by-step methodologies for confirming their efficacy across diverse biological targets.

Comparative Bioactivity Profile

To objectively evaluate the performance of 1,9-diazaspiro[5.5]undecane, we must benchmark its bioactivity against traditional reference compounds. The rigid spiro-fusion at positions 2 and 4 of the respective piperidine rings allows for distinct substituent trajectories that often yield superior binding affinities and overcome the off-target liabilities of planar diamines[3].

Table 1: Quantitative Bioactivity Comparison of 1,9-Diazaspiro[5.5]undecane Derivatives vs. Reference Standards

Target1,9-Diazaspiro[5.5]undecane DerivativeBioactivity (IC50 / EC50)Reference Compound (Traditional Scaffold)Reference BioactivityTherapeutic Area
DENV2 NS5-MTase SPO-6 (2-methylbenzyl substituted)EC50 = 11.43 ± 0.87 μMRibavirinIC50 = 50.9 ± 18.0 μMAntiviral[4]
ACC1 / ACC2 Compound 1g (Dual Inhibitor)ACC1: 7 nM / ACC2: 3 nMStandard Piperazine Analog>100 nMMetabolic Disease[2]
PARP-1 Compound 23IC50 = 6.2 nMOlaparib (Phthalazinone base)IC50 ~ 5 nMOncology[2]
σ2 Receptor Homopiperazine analog (2t)Ki = 4.0 nMPiperazine analog 1Ki = 15.0 nMCNS / Oncology[5]

Experimental Validation Protocols & Causality

Validating the efficacy of 1,9-diazaspiro[5.5]undecane requires target-specific assay designs that account for its unique physicochemical properties. Below are detailed methodologies for three distinct targets, emphasizing the causality behind each experimental choice.

A. Antiviral Validation: DENV2 NS5-Methyltransferase Inhibition

Recent discoveries highlight 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives (e.g., SPO-6) as potent 4[4].

Causality Check: A cell-based assay is prioritized over a purely biochemical assay for initial validation. Because spirocyclic diamines can exhibit high polarity, this setup simultaneously validates target engagement at the intracellular NS5-methyltransferase and confirms the compound's ability to penetrate host cell membranes[4]. Furthermore, a parallel MTT cytotoxicity counter-screen ensures the observed viral reduction is a genuine antiviral effect rather than an artifact of host cell death.

Protocol: Cell-Based DENV2 Inhibition Assay

  • Cell Preparation: Seed Huh-7 (human hepatoma) cells in 96-well plates at a density of 2×104 cells/well. Incubate at 37°C with 5% CO2 for 24 hours.

  • Viral Infection: Infect cells with DENV2 (strain 16681) at a multiplicity of infection (MOI) of 0.1. Allow 2 hours for viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Add serially diluted 1,9-diazaspiro[5.5]undecane derivatives (ranging from 1.56 μM to 100 μM) in maintenance medium. Include Ribavirin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Lysis: Incubate for 72 hours. Lyse the cells using a standard RNA extraction buffer.

  • Quantification: Perform quantitative RT-PCR targeting the DENV2 3'-UTR region. Calculate the EC50 based on the reduction of viral RNA copy number relative to the vehicle control.

  • Cytotoxicity Counter-Screen: Run a parallel MTT assay to determine the CC50 (cytotoxic concentration). (Note: SPO-6 shows a CC50 of 155.53 μM, confirming a favorable therapeutic window[4].)

DENV2_Assay Cells Huh-7 Cells + DENV2 Compound Add 1,9-diazaspiro[5.5]undecane (SPO-6) Cells->Compound Target Bind NS5-Methyltransferase Compound->Target Intracellular Penetration Readout Quantify Viral RNA (qRT-PCR) Target->Readout Inhibition Measurement

Workflow for validating 1,9-diazaspiro[5.5]undecane DENV2 NS5-MTase inhibition.

B. Metabolic Validation: Acetyl-CoA Carboxylase (ACC1/2) Dual Inhibition

1,9-Diazaspiro[5.5]undecane derivatives act as potent 2, crucial enzymes in fatty acid metabolism[2].

Causality Check: ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA. Traditional assays rely on radioactive 14C-bicarbonate, which poses safety and throughput limitations. By utilizing a coupled luminescent assay that measures ADP production, we create a self-validating system: the depletion of ATP and generation of ADP provides a direct, stable, and quantifiable luminescent readout that correlates strictly with ACC catalytic activity[2].

Protocol: ADP-Coupled Luminescent ACC Assay

  • Reaction Setup: In a 384-well microplate, add 10 μL of assay buffer (50 mM HEPES, 10 mM MgCl2, 2 mM DTT, pH 7.5) containing purified human ACC1 or ACC2 enzyme.

  • Inhibitor Addition: Add 5 μL of the spirocyclic test compound (e.g., Compound 1g) at varying concentrations. Incubate for 15 minutes at room temperature to allow allosteric binding.

  • Reaction Initiation: Add 5 μL of substrate mix (50 μM Acetyl-CoA, 50 μM ATP, 10 mM NaHCO3) to initiate the reaction.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Detection: Add 20 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 40 μL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Measure luminescence using a microplate reader.

ACC_Pathway Substrates Acetyl-CoA + ATP + HCO3- ACC ACC1 / ACC2 Enzyme Substrates->ACC Products Malonyl-CoA + ADP ACC->Products Catalysis Inhibitor 1,9-diazaspiro[5.5]undecane Derivative Inhibitor->ACC Allosteric Inhibition Assay Luminescent Readout (ADP Detection) Products->Assay Quantify ADP

Mechanism of ACC1/2 inhibition and ADP-coupled luminescent detection assay.

C. Oncology Validation: PARP-1 Chemiluminescent Assay

The spirocyclic core has been successfully utilized to design PARP-1 inhibitors (e.g., Compound 23) with potent activity for cancer therapy[2].

Causality Check: PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on target proteins during the DNA damage response. By substituting standard NAD+ with biotinylated NAD+, the incorporation of biotin into the PAR chain provides a direct anchor for Streptavidin-HRP[2]. This eliminates the need for complex radiolabeling and provides a highly sensitive chemiluminescent readout with a high signal-to-noise ratio.

Protocol: PARP-1 Chemiluminescent Assay

  • Plate Preparation: Utilize a 96-well plate pre-coated with histones and activated DNA (to stimulate PARP-1 activity).

  • Enzyme & Compound Addition: Add recombinant human PARP-1 enzyme (0.5 U/well) followed by the 1,9-diazaspiro[5.5]undecane derivative at specified concentrations.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing biotinylated NAD+.

  • Incubation: Incubate for 1 hour at room temperature. During this time, active PARP-1 will incorporate biotinylated NAD+ into PAR chains attached to the histones.

  • Washing & Detection: Wash the plate 3 times with PBS-T to remove unincorporated NAD+. Add Streptavidin-Horseradish Peroxidase (HRP) and incubate for 30 minutes.

  • Signal Generation: Wash the plate again, add a chemiluminescent HRP substrate, and read the plate immediately on a luminometer. Calculate IC50 values using non-linear regression analysis.

PARP_Assay DNA Activated DNA + Histones PARP PARP-1 Enzyme DNA->PARP Activation Reaction Biotinylated-PAR Chains PARP->Reaction NAD+ Consumption Inhibitor 1,9-diazaspiro[5.5]undecane (Compound 23) Inhibitor->PARP Catalytic Inhibition Readout Streptavidin-HRP Chemiluminescence Reaction->Readout Detection

PARP-1 chemiluminescent assay workflow utilizing biotinylated NAD+.

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold represents a significant structural advancement over traditional planar diamines. Its rigid, three-dimensional geometry improves target specificity—as evidenced by its potent activity against DENV2 NS5-MTase, ACC1/2, and PARP-1—while enhancing overall metabolic stability. By employing the rigorous, target-specific validation methodologies outlined above, drug development professionals can accurately benchmark the bioactivity of these privileged spirocyclic compounds against existing therapeutic standards.

References

  • Benchchem. "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals." Benchchem. 2

  • Gangireddy, M. S. R., et al. "Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection." New Journal of Chemistry (RSC Publishing), 2021. 4

  • Blanco-Ania, D., et al. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Chemistry of Heterocyclic Compounds (PubMed/PMC), 2017. 1

  • NIH/PMC. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." PMC, 2022. 5

Sources

Validation

Sourcing and Validating Analytical Standards for 1,9-Diazaspiro[5.5]undecane: A Comprehensive Comparison Guide

1,9-Diazaspiro[5.5]undecane and its derivatives are privileged spirocyclic scaffolds utilized extensively in modern medicinal chemistry. Their unique three-dimensional conformation and structural rigidity offer precise v...

Author: BenchChem Technical Support Team. Date: March 2026

1,9-Diazaspiro[5.5]undecane and its derivatives are privileged spirocyclic scaffolds utilized extensively in modern medicinal chemistry. Their unique three-dimensional conformation and structural rigidity offer precise vector alignment for target binding, making them highly valuable in the development of acetyl-CoA carboxylase (ACC) inhibitors, orexin receptor antagonists, and novel alpha-glucosidase inhibitors[1],[2],[3]. However, sourcing reliable analytical standards for these spirocyclic diamines presents significant challenges. The complex stereochemistry, potential for conformational isomerism, and salt-form ambiguities (e.g., free base vs. hydrochloride salts) necessitate rigorous analytical validation.

Sourcing Comparison: Generic Catalogs vs. Specialized Building-Block Suppliers

When procuring 1,9-diazaspiro[5.5]undecane standards (such as the widely used tert-butyl 1,9-diazaspiro[5.5]undecane-3-carboxylate), researchers typically choose between high-throughput generic chemical catalogs and specialized building-block suppliers.

The Causality Behind Sourcing Choices: Generic suppliers often provide early-discovery chemicals "AS-IS." For example, that they do not collect analytical data for these specific compounds, leaving the buyer to assume full responsibility for confirming identity and purity[4]. In contrast, specialized suppliers synthesize these moisture-sensitive spiro compounds in controlled batches. Suppliers like and provide lot-specific NMR and LC-MS data, and ship them in argon-packed, cold-chain environments[5],[6]. For quantitative assays or crystallographic studies, specialized sourcing is non-negotiable to prevent downstream assay artifacts caused by trace impurities or incorrect salt stoichiometry.

Quantitative Comparison of Commercial Sourcing Options
Supplier CategoryRepresentative VendorExample Product (CAS)Claimed PurityAnalytical Data ProvidedStorage/ShippingCost-to-Value Ratio
Generic Catalog Sigma-Aldrich (AldrichCPR)1-N-Boc-1,9-diazaspiro[5.5]undecane HCl (1228182-67-9)Unspecified ("AS-IS")None (Buyer validates)AmbientLow (High hidden cost of internal QC)
Specialized Supplier ChemShuttle1,9-diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester (1031927-14-6)≥95%1H-NMR, LC-MS2-8 °C, Argon-packedHigh (Ready for immediate use)
Specialized Supplier BLD Pharm9-Ethyl-1,9-diazaspiro[5.5]undecane (1782405-56-4)≥95%1H-NMR, LC-MSCold-chain transportHigh (Maintains stability of free base)

Self-Validating Analytical Protocol for Spirocyclic Standards

Because spiro compounds can degrade or absorb atmospheric moisture (especially as free amines), every procured standard must undergo a self-validating Quality Control (QC) workflow before use in biological assays. The following protocol ensures that the physical standard matches the theoretical construct.

Step-by-Step Methodology: LC-MS and NMR Validation
  • Sample Preparation : Dissolve 1 mg of the 1,9-diazaspiro[5.5]undecane standard in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the basic spiro-nitrogen atoms, improving ionization efficiency in positive electrospray ionization (ESI+) mode and preventing peak tailing on the reverse-phase column.

  • LC-MS Analysis (Purity & Mass) : Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Validation Check: Confirm the presence of the [M+H]+ molecular ion. For tert-butyl 1,9-diazaspiro[5.5]undecane-3-carboxylate ( C14​H26​N2​O2​ ), the expected m/z is 255.2. Ensure the UV chromatogram (210-254 nm) shows a single peak representing >95% total Area Under the Curve (AUC).

  • NMR Spectroscopy (Structural Integrity) : Dissolve 5 mg of the standard in 0.5 mL of deuterated chloroform ( CDCl3​ ) or DMSO- d6​ , depending on the salt form. Acquire a 1H-NMR spectrum at 400 MHz.

    • Validation Check: Verify the integration of the spirocyclic ring protons. The unique splitting pattern of the axial and equatorial protons adjacent to the spiro-carbon (C5) serves as a diagnostic fingerprint for the intact[5.5] spiro system.

QC_Workflow Start Procure 1,9-Diazaspiro Standard Solubilization Sample Prep (0.1% FA in ACN/H2O) Start->Solubilization LCMS UPLC-MS Analysis (ESI+ Mode) Solubilization->LCMS 2 µL Aliquot NMR 1H-NMR Spectroscopy (400 MHz, CDCl3) Solubilization->NMR 5 mg Aliquot Decision Purity >95% & Mass/Structure Confirmed? LCMS->Decision NMR->Decision Pass Validated Standard Ready for Assay Decision->Pass Yes Fail Reject/Purify (Flash Chromatography) Decision->Fail No

Analytical Validation Workflow for 1,9-Diazaspiro[5.5]undecane Standards.

Application: Alpha-Glucosidase Inhibition Assay

Once validated, 1,9-diazaspiro[5.5]undecane derivatives are frequently employed in functional assays. Recent studies have highlighted the efficacy of (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives as potent alpha-glucosidase inhibitors for antidiabetic applications, demonstrating IC50​ values in the low nanomolar range[2].

Step-by-Step Methodology: Alpha-Glucosidase Inhibition Protocol
  • Enzyme and Substrate Preparation : Prepare a 0.1 U/mL solution of alpha-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8). Prepare a 5 mM solution of p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate in the same buffer.

  • Inhibitor Incubation : In a 96-well microplate, add 20 µL of the validated 1,9-diazaspiro[5.5]undecane standard (serially diluted in DMSO, final DMSO concentration <1%) to 50 µL of the enzyme solution. Incubate at 37 °C for 15 minutes.

    • Causality: Pre-incubation allows the rigid spirocyclic scaffold to establish stable hydrophobic and hydrogen-bonding interactions within the enzyme's active site before substrate competition begins.

  • Reaction Initiation and Termination : Add 20 µL of the 5 mM pNPG substrate to each well. Incubate for exactly 20 minutes at 37 °C. Terminate the reaction by adding 50 µL of 0.2 M Na2​CO3​ .

    • Causality: The alkaline shift stops the enzymatic cleavage and fully develops the yellow color of the released p-nitrophenol product for accurate spectrophotometric reading.

  • Quantification : Measure the absorbance at 405 nm using a microplate reader. Calculate the percent inhibition relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Mechanism_Action Inhibitor 1,9-Diazaspiro[5.5]undecane Derivative Enzyme Alpha-Glucosidase (Active Site) Inhibitor->Enzyme Binds Complex Enzyme-Inhibitor Complex (Steric Blockade) Enzyme->Complex Forms Cleavage Carbohydrate Cleavage (Blocked) Complex->Cleavage Inhibits Carbs Dietary Carbohydrates Carbs->Cleavage Substrate Outcome Reduced Intestinal Glucose Absorption Cleavage->Outcome Results in

Mechanism of Action: 1,9-Diazaspiro[5.5]undecane derivatives inhibiting Alpha-Glucosidase.

References

  • Title : Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source : Chemistry of Heterocyclic Compounds / PMC URL :[Link]

  • Title : Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent. Source : ResearchGate URL :[Link]

  • Title : Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Source : Journal of Medicinal Chemistry / Christine Gee URL :[Link]

Sources

Comparative

Comparative Analysis of 1,9-Diazaspiro[5.5]undecane-Based Inhibitors: Profiling Metabolic and Antiviral Efficacy

Executive Summary: The Privileged Spiro Scaffold In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, sp³-hybridized three-dimensional architectures is a critical strategy for im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Spiro Scaffold

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, sp³-hybridized three-dimensional architectures is a critical strategy for improving target selectivity and clinical success. The 1,9-diazaspiro[5.5]undecane core represents a highly privileged heterocyclic scaffold [1]. Characterized by the spiro-fusion of two piperidine rings at positions 2 and 4, this structure provides a rigid, conformationally restricted framework.

For drug development professionals, the primary advantage of this scaffold lies in its vectorial alignment capability . The rigid 3D geometry allows for the precise spatial orientation of peripheral functional groups (such as pyrazole or 3-chlorobenzyl moieties), enabling deep insertion into complex enzymatic pockets [3]. This comparative guide objectively analyzes the performance of 1,9-diazaspiro[5.5]undecane derivatives across two distinct therapeutic domains: metabolic disease (Acetyl-CoA Carboxylase and Alpha-Glucosidase inhibition) and antiviral therapeutics (Dengue Virus Type 2 NS5-Methyltransferase inhibition).

Metabolic Disease Therapeutics: ACC and Alpha-Glucosidase Inhibition

Mechanistic Rationale

Metabolic syndromes, particularly Type 2 Diabetes Mellitus (T2DM) and obesity, are driven by dysregulated lipid and glucose metabolism. 1,9-diazaspiro[5.5]undecane derivatives have demonstrated profound efficacy as dual inhibitors of Acetyl-CoA Carboxylase (ACC1 and ACC2) [1].

  • Causality: ACC1 is localized in the cytosol and drives lipogenesis, while ACC2 is mitochondrial and produces malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1). By dually inhibiting ACC1/2, spiro-compounds simultaneously halt fatty acid synthesis and disinhibit fatty acid oxidation (FAO) [3].

  • Additionally, recent structural modifications have yielded potent alpha-glucosidase inhibitors (e.g., SPO-7, SPO-9), which delay carbohydrate digestion and blunt postprandial hyperglycemic spikes [4].

Comparative Efficacy Data

The table below synthesizes the quantitative bioactivity of leading spiro-derivatives against metabolic targets.

Table 1: Metabolic Target Inhibition Profile

CompoundPrimary TargetIC₅₀ (nM)Key Structural Modification
Compound 1g ACC1 / ACC27 / 3Pyrazole-fused core, specific N-9 substitution
Compound 1h ACC1 / ACC211 / 5Pyrazole-fused core, alternative N-9 substitution
SPO-7 Alpha-Glucosidase49.964-bromobenzyl substitution
SPO-9 Alpha-Glucosidase63.15Halogen-substituted benzyl derivative

Data indicates that Compound 1g achieves single-digit nanomolar potency, driven by the optimal spatial filling of the ACC carboxyltransferase domain by the N-9 substituent [1, 3].

ACC_Pathway A Acetyl-CoA ACC ACC1 / ACC2 Enzyme A->ACC M Malonyl-CoA ACC->M Catalysis Inhibitor 1,9-diazaspiro[5.5]undecane (e.g., Cmpd 1g) Inhibitor->ACC Allosteric Block FAS Fatty Acid Synthesis (Lipogenesis) M->FAS Substrate CPT1 CPT-1 Inhibition (Blocks FAO) M->CPT1 Inhibits

Mechanism of dual ACC1/2 inhibition by spiro-compounds blocking lipogenesis.

Antiviral Therapeutics: DENV2 NS5-Methyltransferase Inhibition

Mechanistic Rationale

Dengue virus (DENV) relies heavily on its non-structural protein 5 (NS5), which houses a methyltransferase (MTase) domain essential for capping viral RNA. Uncapped RNA is rapidly degraded by host exonucleases and triggers innate immune responses.

  • Causality: By linking a 3-chlorobenzyl moiety to the 1,9-diazaspiro[5.5]undecane core, researchers created compounds that competitively bind the SAM (S-adenosylmethionine) binding pocket of the NS5-MTase [2]. The rigidity of the spiro core ensures the chlorobenzyl group is locked into the optimal conformation to maximize hydrophobic interactions and hydrogen bonding within the viral enzyme.

Comparative Efficacy Data

Molecular dynamics and cell-based assays confirm the superiority of specific spiro-derivatives over standard-of-care broad-spectrum antivirals like Ribavirin [2].

Table 2: Antiviral Efficacy against DENV2 (Cell-Based Assay)

CompoundTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)ΔG_bind (kcal/mol)
SPO-6 NS5-MTase11.43 ± 0.87155.53 ± 18.0613.61-27.2 ± 3.9
SPO-7 NS5-MTase14.15 ± 0.5061.65 ± 2.554.35-22.5 ± 4.7
SPO-13 NS5-MTase20.77 ± 1.9290.46 ± 4.384.35-22.5 ± 4.6
Ribavirin Broad Viral50.9 ± 18.0>200~3.9-20.0 ± 4.6

SPO-6 demonstrates a highly favorable Selectivity Index (SI > 10), validating it as a non-toxic, target-specific antiviral lead rather than a general cytotoxic agent [2].

DENV2_Inhibition ViralRNA Uncapped Viral RNA NS5 DENV2 NS5-MTase ViralRNA->NS5 CappedRNA Capped Viral RNA (Translation-Ready) NS5->CappedRNA Methylation SPO6 SPO-6 Inhibitor (3-chlorobenzyl) SPO6->NS5 Binds Active Site Replication Viral Replication CappedRNA->Replication

SPO-6 competitive inhibition of DENV2 NS5-MTase preventing viral RNA capping.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives caused by assay interference or baseline cytotoxicity.

Protocol A: ADP-Glo™ Kinase Assay for ACC1/2 Inhibition

Rationale: The ADP-Glo format is selected over radiometric assays to eliminate radioactive waste while providing a high signal-to-background ratio for ATP-consuming enzymes.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT). Purify recombinant human ACC1 or ACC2.

  • Compound Incubation: Dispense 1,9-diazaspiro[5.5]undecane derivatives (e.g., Compound 1g) in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well plate.

  • Enzyme Reaction: Add ACC enzyme, 50 µM Acetyl-CoA, and 10 mM NaHCO₃. Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Validation Metric: Calculate the Z'-factor using DMSO as a negative control and a known inhibitor (e.g., CP-640186) as a positive control. A valid assay must yield a Z' > 0.5.

Protocol B: Cell-Based DENV2 Antiviral & Cytotoxicity Assay

Rationale: Evaluating EC₅₀ and CC₅₀ in parallel ensures that observed viral reduction is mechanistically driven by NS5-MTase inhibition, not by host cell apoptosis.

  • Cell Seeding: Seed Vero cells in 96-well plates at 1×10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Viral Infection: Infect cells with DENV2 at a Multiplicity of Infection (MOI) of 0.1 for 2 hours. Wash cells with PBS to remove unattached virions.

  • Compound Treatment: Overlay cells with media containing serial dilutions of SPO-6, SPO-7, or Ribavirin (Control).

  • Efficacy Readout (EC₅₀): After 72 hours, quantify viral RNA load in the supernatant using RT-qPCR targeting the DENV2 envelope gene.

  • Toxicity Readout (CC₅₀): In a parallel, uninfected plate treated with the same compound concentrations, perform an MTT cell viability assay.

  • Validation Metric: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). Compounds must exhibit an SI > 10 to proceed to lead optimization.

Workflow Synth Compound Synthesis (Spiro Core) Screen Primary Screening (Target Binding) Synth->Screen Library Tox Cytotoxicity Profiling (Vero Cells) Screen->Tox Active Hits SAR SAR & Lead Optimization (SI > 10) Tox->SAR CC50/EC50 SAR->Synth Iterative Design

Self-validating high-throughput screening workflow for spiro-inhibitor leads.

Conclusion & Lead Optimization Perspectives

The 1,9-diazaspiro[5.5]undecane scaffold is a highly versatile, structurally rigid platform that effectively bridges the gap between metabolic and infectious disease drug discovery. As demonstrated, subtle peripheral modifications dictate target specificity—pyrazole fusions drive picomolar affinity for ACC1/2, while 3-chlorobenzyl linkages pivot the molecule toward potent DENV2 NS5-MTase inhibition. Future lead optimization should focus on improving the pharmacokinetic profile (e.g., half-life and oral bioavailability) of these hits while maintaining their excellent target selectivity.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.
  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.
  • Comparative Bioactivity of 1,9-Diazaspiro[5.
  • Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 1,9-Diazaspiro[5.5]undecane Dihydrochloride

As a Senior Application Scientist, I recognize that handling conformationally restricted spirocyclic building blocks requires more than just following a safety sheet—it requires an understanding of the molecule's physico...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling conformationally restricted spirocyclic building blocks requires more than just following a safety sheet—it requires an understanding of the molecule's physicochemical behavior. 1,9-Diazaspiro[5.5]undecane dihydrochloride is a highly valuable scaffold in modern drug discovery, frequently utilized in the synthesis of and novel [1, 2].

However, its formulation as a dihydrochloride salt fundamentally alters its handling requirements. The salt formulation ensures the stability of the secondary amines against oxidation, but it also renders the compound highly water-soluble, hygroscopic, and acidic upon dissolution. This acidity is the primary mechanistic driver for its skin, eye, and respiratory irritation profile. The following guide provides self-validating, step-by-step protocols for the safe operational handling and disposal of this compound, ensuring compliance with US EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Physicochemical & Hazard Profile

Before executing any disposal or spill response protocol, personnel must understand the quantitative and qualitative hazards of the material. The data below summarizes the critical operational parameters for this specific CAS registry number [3, 4].

PropertyValue / Description
Chemical Name 1,9-Diazaspiro[5.5]undecane dihydrochloride
CAS Registry Number 1448242-45-2
Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
Physical State Solid (Hygroscopic crystalline powder)
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Incompatibilities Strong oxidizing agents, strong bases

Waste Management & Disposal Workflow

The following diagram maps the logical decision tree for processing 1,9-Diazaspiro[5.5]undecane dihydrochloride waste.

SpillAndDisposal A 1,9-Diazaspiro[5.5]undecane HCl Waste Generation B Solid Powder Waste A->B C Aqueous/Solvent Liquid A->C D Collect in HDPE Container (Chemical Resistance) B->D E Check pH & Neutralize (Target pH 6-8) C->E G Label: 'Hazardous Waste' (GHS: H302, H315, H319) D->G F Transfer to Halogenated Liquid Waste Carboy E->F F->G H EH&S Pickup for High-Temp Incineration G->H

Workflow for the segregation, neutralization, and disposal of diazaspiro dihydrochloride waste.

Detailed Methodologies & Protocols

To guarantee laboratory safety, every protocol must be a self-validating system. Do not proceed to subsequent steps until the validation criteria of the current step are met.

Protocol A: Routine Waste Disposal

Because this compound contains chloride ions and nitrogenous rings, it must never be disposed of via municipal sewer systems. It requires high-temperature incineration equipped with flue gas scrubbing to prevent the release of NOx and HCl gases into the environment.

  • Step 1: Segregation & Compatibility Verification

    • Action: Ensure the waste stream is completely free of strong oxidizing agents (e.g., nitric acid, peroxides).

    • Causality: Amines can undergo violent, exothermic oxidation when mixed with incompatible oxidizers. Segregation prevents spontaneous thermal events in the waste accumulation area.

  • Step 2: Solid Waste Containment

    • Action: Place all contaminated consumables (weigh boats, spatulas, Kimwipes) and residual powder into a high-density polyethylene (HDPE) solid waste container.

    • Causality: Amine hydrochlorides can be mildly corrosive to certain metals and lower-grade plastics over time. HDPE provides exceptional chemical resistance against acidic salts.

  • Step 3: Aqueous Liquid Waste Neutralization (If Applicable)

    • Action: If the compound is dissolved in an aqueous stream, test the pH. If the solution is highly acidic (pH < 5), neutralize it dropwise with 1M NaOH while stirring until the pH reaches 6.0–8.0.

    • Causality: Neutralization prevents the acidic corrosion of bulk waste drums and mitigates the risk of incompatible reactions with other organic waste streams.

    • Validation: The step is validated when a calibrated pH probe or universal indicator strip reads a stable pH of 7.0 ± 1.0.

  • Step 4: Final Packaging & RCRA-Compliant Transfer

    • Action: Seal the container and apply a GHS-compliant label reading: "Hazardous Waste: Toxic/Irritant Solid (Contains 1,9-Diazaspiro[5.5]undecane dihydrochloride)". Transfer to the Environmental Health & Safety (EH&S) department for incineration.

Protocol B: Benchtop Spill Decontamination

Spills involving dihydrochloride powders present a high risk of inhalation exposure due to aerosolization.

  • Step 1: Isolation & PPE Escalation

    • Action: Immediately halt work. Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill exceeds 5 grams outside of a fume hood, don an N95 or P100 particulate respirator.

    • Causality: The compound is a known respiratory irritant (H335). Escalating PPE prevents mucous membrane absorption.

  • Step 2: Wet-Wipe Containment (Do Not Dry Sweep)

    • Action: Lightly moisten an absorbent pad or Kimwipe with deionized (DI) water. Gently place the damp pad over the powder to absorb it without mechanical agitation.

    • Causality: Dry sweeping aerosolizes the fine dihydrochloride particulates into the breathing zone. The high water solubility of the salt allows it to be rapidly drawn into the damp pad via capillary action.

  • Step 3: Chemical Decontamination

    • Action: Wash the spill area with a mild alkaline laboratory detergent solution (e.g., 1% Alconox), followed by a final wipe with pure DI water.

    • Causality: The alkaline detergent chemically neutralizes any residual acidic salt traces while solubilizing unreacted organic residues that water alone might leave behind.

  • Step 4: System Validation

    • Action: Swipe the decontaminated surface with a universal pH indicator strip moistened with DI water.

    • Validation: A pH reading of 6.5–7.5 confirms the complete removal of the acidic dihydrochloride residue. If the pH is < 6.0, repeat Step 3. Place all used cleanup materials into a sealed chemical waste bag for incineration.

References

  • European Patent Office (EPO) . SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS. Patent 1790639. Available at: [Link]

  • New Journal of Chemistry (RSC) . Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. Available at: [Link]

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